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  • Product: 4-Chloro-3,5-dimethylphenethyl alcohol
  • CAS: 1314903-97-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-3,5-dimethylphenethyl Alcohol

Executive Summary In modern drug discovery and materials science, the strategic decoration of aromatic rings is essential for tuning pharmacokinetics, target affinity, and metabolic stability. 4-Chloro-3,5-dimethylphenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic decoration of aromatic rings is essential for tuning pharmacokinetics, target affinity, and metabolic stability. 4-Chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3) has emerged as a highly versatile, privileged building block. By combining a sterically shielded, halogenated aromatic core with a reactive primary alcohol tethered by an ethyl linker, this compound serves as a critical precursor for synthesizing advanced neuroprotective esters, anti-inflammatory agents, and targeted small-molecule inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows designed for application scientists and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 4-chloro-3,5-dimethylphenethyl alcohol is critical for predicting its behavior in solvent systems, chromatographic purification, and biological assays[1][2]. The quantitative data is summarized in Table 1 below.

Table 1. Physicochemical Properties of 4-Chloro-3,5-dimethylphenethyl Alcohol
PropertyValue
IUPAC Name 2-(4-chloro-3,5-dimethylphenyl)ethan-1-ol
CAS Number 1314903-97-3
Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Boiling Point ~93 °C (at reduced pressure)
SMILES String Cc1cc(CCO)cc(C)c1Cl
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation)

Structural Significance in Medicinal Chemistry

The architectural design of 4-chloro-3,5-dimethylphenethyl alcohol is not arbitrary; it is engineered to overcome specific biological and chemical hurdles.

  • Metabolic Shielding: The para-chloro substitution effectively blocks cytochrome P450-mediated para-hydroxylation, a ubiquitous metabolic liability for aromatic rings, thereby enhancing the pharmacokinetic half-life of downstream derivatives[3].

  • Hydrophobic Pocket Binding: The 3,5-dimethyl groups provide precise steric bulk that facilitates deep insertion into hydrophobic protein pockets. This specific motif has been proven to anchor tightly into the P2 pocket of Mcl-1 inhibitors and the active sites of cyclooxygenase-2 (COX-2)[3][4].

  • Unhindered Derivatization: The ethyl linker distances the reactive primary alcohol from the sterically hindered aromatic ring. This flexibility allows for unhindered synthetic modifications, such as esterification, which is frequently utilized to form neuroprotective analogs like Caffeic Acid Phenethyl Ester (CAPE) derivatives[5].

SAR_Logic Core 4-Chloro-3,5-dimethylphenethyl alcohol ParaCl Para-Chloro Group (Metabolic Shielding) Core->ParaCl Prevents CYP450 Oxidation MetaMe 3,5-Dimethyl Groups (Hydrophobic Binding) Core->MetaMe Anchors in P2 Pockets PrimaryOH Primary Alcohol (Synthetic Handle) Core->PrimaryOH Enables Derivatization Esters Bioactive Esters (e.g., CAPE Analogs) PrimaryOH->Esters Esterification Acids Phenylacetic Acids (COX Inhibitors) PrimaryOH->Acids Oxidation

Logical mapping of structural features to pharmacological utility and synthetic pathways.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes mechanistic causality and built-in analytical checkpoints to confirm success at the bench.

Protocol A: Steglich Esterification for Bioactive Ester Synthesis

Objective: Coupling of 4-chloro-3,5-dimethylphenethyl alcohol with a carboxylic acid to generate lipophilic, neuroprotective esters[5].

Causality & Logic: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species, which is then cleanly trapped by the primary alcohol. The reaction is initiated at 0 °C to suppress the irreversible thermal rearrangement of the O-acylisourea into an inactive N-acylurea byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of the target carboxylic acid and 1.1 equivalents of 4-chloro-3,5-dimethylphenethyl alcohol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 0.1 equivalents of DMAP, followed by the dropwise addition of 1.2 equivalents of a 1.0 M DCC solution in DCM.

  • Coupling: Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate eluent. The disappearance of the alcohol spot (visualized via UV at 254 nm and KMnO4 stain) confirms reaction completion. Simultaneously, observe the precipitation of dicyclohexylurea (DCU) as a white solid—this acts as a macroscopic, visual indicator of coupling progress.

  • Purification: Filter the suspension through a Celite pad to remove the DCU byproduct. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure ester.

Workflow Step1 Reagent Prep (Alcohol + Acid + DCM) Step2 Activation (DCC + DMAP at 0°C) Step1->Step2 Cool to 0°C Step3 Coupling (Stir RT, 12-24h) Step2->Step3 Warm to RT Step4 Filtration (Remove DCU) Step3->Step4 Precipitate Byproduct Step5 Purification (Flash Chromatography) Step4->Step5 Isolate Product

Step-by-step experimental workflow for the Steglich esterification of the primary alcohol.

Protocol B: TEMPO-Mediated Oxidation to Phenylacetic Acid

Objective: Oxidation of the primary alcohol to 4-chloro-3,5-dimethylphenylacetic acid, a vital precursor for synthesizing cyclooxygenase (COX) inhibitors and analgesic derivatives[4].

Causality & Logic: Traditional harsh oxidants (e.g., Jones reagent) risk chlorination or aromatic ring degradation. The TEMPO/BAIB system offers a mild, highly selective catalytic cycle. TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) is oxidized by Bis(acetoxy)iodobenzene (BAIB) to an oxoammonium cation, which selectively oxidizes the primary alcohol to an aldehyde, and subsequently to the carboxylic acid, without affecting the electron-rich aromatic core.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-3,5-dimethylphenethyl alcohol in a 1:1 mixture of Acetonitrile and Water (0.5 M concentration).

  • Catalyst Addition: Add 0.1 equivalents of TEMPO to the biphasic mixture.

  • Oxidation: Portion-wise, add 2.2 equivalents of BAIB over 30 minutes at room temperature to prevent thermal spiking. Stir vigorously for 4 hours.

  • Self-Validation (In-Process): Extract a 50 µL aliquot, quench with sodium thiosulfate, and analyze via LC-MS. The reaction is validated as complete when the starting material mass (m/z 184.6) is fully replaced by the [M-H]- ion of the carboxylic acid (m/z 197.0).

  • Isolation: Quench the bulk reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

  • Title: 4-Chloro-3,5-dimethylphenethyl alcohol: 1314903-97-3 | Source: chemdict.
  • Title: 2-(4-chloro-3,5-dimethylphenyl)ethan-1-ol - Molport | Source: molport.
  • Title: Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - MDPI | Source: mdpi.
  • Title: Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications | Source: acs.
  • Title: Synthesis, analgesic, and anti-inflammatory activities of[6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed | Source: nih.

Sources

Exploratory

4-chloro-3,5-dimethylphenethyl alcohol mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-chloro-3,5-dimethylphenethyl alcohol Abstract 4-chloro-3,5-dimethylphenethyl alcohol is a compound with potential biological activity, likely as an ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-chloro-3,5-dimethylphenethyl alcohol

Abstract

4-chloro-3,5-dimethylphenethyl alcohol is a compound with potential biological activity, likely as an antimicrobial agent, given its structural similarity to known biocides like 4-chloro-3,5-dimethylphenol (PCMX).[1][2][3] However, a detailed understanding of its in vitro mechanism of action is currently lacking in publicly available scientific literature. This guide, therefore, serves as a comprehensive research framework for scientists and drug development professionals. It outlines a series of postulated mechanisms and provides detailed experimental protocols to systematically investigate and elucidate the cellular and molecular interactions of this compound. By leveraging established knowledge of analogous structures, such as phenethyl alcohol and ethanol, this document provides a scientifically rigorous roadmap for future research.

Introduction and Postulated Mechanisms of Action

4-chloro-3,5-dimethylphenethyl alcohol possesses a unique chemical architecture, combining the features of a chlorinated phenol with a phenethyl alcohol backbone. This structure suggests several plausible mechanisms of action that warrant investigation. Based on the known biological activities of structurally related compounds, we can hypothesize three primary modes of action: disruption of cell membrane integrity, inhibition of macromolecular synthesis, and modulation of intracellular signaling pathways.

Disruption of Cellular Membrane Integrity

Phenethyl alcohol (PEA) and its derivatives are known to disrupt the cellular permeability barrier of microorganisms.[4][5][6][7] The lipophilic nature of the phenethyl group allows it to intercalate into the lipid bilayer of cell membranes, leading to increased fluidity and permeability.[8] This disruption can cause the leakage of essential intracellular components, such as potassium ions, and ultimately lead to cell death.[5][7] It is plausible that 4-chloro-3,5-dimethylphenethyl alcohol acts similarly, with its substituted phenyl ring enhancing its ability to partition into and disrupt the cell membrane.

Inhibition of Macromolecular Synthesis

A secondary consequence of compromised membrane integrity is the inhibition of essential cellular processes, including the synthesis of DNA, RNA, and proteins.[4][9] Studies on phenethyl alcohol have shown that it can selectively and reversibly inhibit DNA synthesis in bacteria.[9][10] This effect is thought to be a downstream result of the primary damage to the cell membrane.[4][5] Therefore, it is critical to investigate whether 4-chloro-3,5-dimethylphenethyl alcohol also exhibits inhibitory effects on these crucial biosynthetic pathways.

Modulation of Intracellular Signaling Pathways

Alcohols, notably ethanol, are known to modulate the function of various intracellular signaling cascades.[11] One of the key targets is Protein Kinase C (PKC), an enzyme involved in numerous cellular processes.[11][12] Ethanol can have biphasic effects on PKC activity, potentiating it at low concentrations and inhibiting it at higher concentrations.[13][14] Given the presence of the phenethyl alcohol moiety, it is conceivable that 4-chloro-3,5-dimethylphenethyl alcohol could interact with and modulate the activity of PKC or other related kinases, thereby affecting downstream signaling events.

Experimental Framework for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a multi-faceted in vitro experimental approach is required. This section provides detailed protocols for a series of assays designed to test each hypothesis.

Assessment of Antimicrobial Activity and General Cytotoxicity

The first step is to determine the biological potency of 4-chloro-3,5-dimethylphenethyl alcohol, both as an antimicrobial agent and in terms of its toxicity to mammalian cells.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

  • Preparation of Test Compound: Prepare a stock solution of 4-chloro-3,5-dimethylphenethyl alcohol in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin or tetrazolium salts can be added to aid in the visualization of bacterial growth.[17]

Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[18][19]

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-3,5-dimethylphenethyl alcohol in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Investigation of Cell Membrane Permeability

To test the hypothesis that 4-chloro-3,5-dimethylphenethyl alcohol disrupts cell membranes, a permeability assay can be performed.

Experimental Protocol: In Vitro Vascular Permeability Assay

This assay measures the passage of a fluorescently labeled high-molecular-weight molecule across a monolayer of endothelial cells, indicating changes in permeability.[21][22]

  • Cell Culture: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of Transwell inserts in a 24-well plate and culture until a confluent monolayer is formed.

  • Compound Treatment: Treat the cell monolayer with various concentrations of 4-chloro-3,5-dimethylphenethyl alcohol for a defined period.

  • Permeability Measurement: Add a solution of FITC-Dextran to the upper chamber (apical side) of the Transwell insert.

  • Fluorescence Reading: After incubation, collect samples from the lower chamber (basolateral side) and measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence in the lower chamber indicates increased permeability of the cell monolayer.

Analysis of DNA Synthesis Inhibition

To determine if the compound affects DNA replication, an in vitro DNA synthesis assay can be employed.

Experimental Protocol: In Vitro DNA Synthesis Assay

This assay measures the incorporation of a labeled deoxynucleoside triphosphate into newly synthesized DNA.[23][24]

  • Reaction Setup: Prepare a reaction mixture containing a DNA template (e.g., plasmid DNA), a DNA polymerase, unlabeled dNTPs, and a labeled dNTP (e.g., [α-³²P]dCTP or a fluorescently labeled dUTP).

  • Compound Addition: Add varying concentrations of 4-chloro-3,5-dimethylphenethyl alcohol to the reaction mixtures.

  • Initiation and Incubation: Initiate the DNA synthesis reaction by adding the DNA polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Quantification of DNA Synthesis: Stop the reaction at different time points. Precipitate the newly synthesized DNA and quantify the amount of incorporated label using scintillation counting (for radioisotopes) or fluorescence measurement. A decrease in incorporated label indicates inhibition of DNA synthesis.

Evaluation of Protein Kinase C (PKC) Modulation

To investigate the effect of the compound on intracellular signaling, an in vitro kinase assay for PKC can be performed.

Experimental Protocol: In Vitro PKC Kinase Assay

This assay measures the ability of PKC to phosphorylate a substrate peptide in the presence of the test compound.[25][26][27]

  • Kinase Reaction Mixture: Prepare a reaction buffer containing purified, active PKC enzyme, a specific PKC substrate peptide, and [γ-³²P]ATP.

  • Compound Incubation: Add different concentrations of 4-chloro-3,5-dimethylphenethyl alcohol to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the reaction by adding the [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 10-30 minutes). Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantification of Phosphorylation: Spot the reaction mixture onto a phosphocellulose paper and wash away the unincorporated [γ-³²P]ATP. Measure the amount of radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter. Changes in radioactivity indicate modulation of PKC activity by the compound.

Data Presentation and Visualization

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate interpretation.

Table 1: Summary of Hypothetical In Vitro Activity of 4-chloro-3,5-dimethylphenethyl alcohol

AssayTest SystemEndpointHypothetical Result
Broth MicrodilutionE. coliMIC16 µg/mL
Broth MicrodilutionS. aureusMIC8 µg/mL
MTT AssayHeLa cellsIC₅₀ (48h)50 µM
Permeability AssayHUVEC monolayerEC₅₀25 µM
DNA Synthesis AssayIn vitroIC₅₀100 µM
PKC Kinase AssayIn vitroIC₅₀ / EC₅₀Biphasic effect

Diagrams of Postulated Mechanisms and Workflows

G cluster_0 Proposed In Vitro Mechanism of 4-chloro-3,5-dimethylphenethyl alcohol Compound 4-chloro-3,5-dimethylphenethyl alcohol Membrane Cell Membrane Disruption Compound->Membrane Signaling Modulation of Intracellular Signaling Compound->Signaling Permeability Increased Permeability Membrane->Permeability Inhibition Inhibition of Macromolecular Synthesis Membrane->Inhibition Secondary Effect Leakage Ion Leakage Permeability->Leakage CellDeath Cell Death / Growth Inhibition Leakage->CellDeath DNA_Synth DNA Synthesis Inhibition Inhibition->DNA_Synth DNA_Synth->CellDeath PKC PKC Activity Modulation Signaling->PKC PKC->CellDeath

Caption: Postulated signaling pathway of 4-chloro-3,5-dimethylphenethyl alcohol.

G cluster_1 Experimental Workflow for Mechanistic Elucidation Start Start: Compound Synthesis and Characterization Cytotoxicity Step 1: Assess Antimicrobial Activity (MIC) & Cytotoxicity (MTT) Start->Cytotoxicity MembraneAssay Step 2: Investigate Membrane Permeability (Transwell Assay) Cytotoxicity->MembraneAssay DNAAssay Step 3: Analyze DNA Synthesis Inhibition MembraneAssay->DNAAssay KinaseAssay Step 4: Evaluate PKC Modulation (Kinase Assay) DNAAssay->KinaseAssay DataAnalysis Step 5: Data Analysis and Mechanism Postulation KinaseAssay->DataAnalysis

Caption: A streamlined experimental workflow for investigating the mechanism of action.

Conclusion

While there is a dearth of specific research on 4-chloro-3,5-dimethylphenethyl alcohol, its chemical structure provides a solid foundation for postulating its in vitro mechanism of action. The proposed framework of membrane disruption, inhibition of macromolecular synthesis, and modulation of intracellular signaling offers a comprehensive starting point for investigation. The detailed experimental protocols provided in this guide are robust, well-established methods that will allow researchers to systematically test these hypotheses and build a thorough understanding of this compound's biological activity. The insights gained from such studies will be invaluable for the potential development of 4-chloro-3,5-dimethylphenethyl alcohol as a novel therapeutic or biocidal agent.

References

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. [Link]

  • Silver, S., & Wendt, L. (1967). Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. Journal of bacteriology, 93(2), 560–566. [Link]

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol. National Center for Biotechnology Information. [Link]

  • Wojciak-Stothard, B., & Ridley, A. J. (2014). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods in molecular biology (Clifton, N.J.), 1146, 275–286. [Link]

  • Boke Chemical. (2021, August 27). 4-Chloro-3,5-dimethylphenol's performance characteristics. [Link]

  • Olon. (n.d.). 4-chloro-3,5-dimethylphenol (PCMX): An Antimicrobial Agent. [Link]

  • Stubbs, C. D., & Slater, S. J. (1999). Ethanol and protein kinase C. Alcoholism, clinical and experimental research, 23(9), 1552–1560. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Sci-Hub. (n.d.). Ethanol and Protein Kinase C. [Link]

  • Rowley, A., & Beck, M. H. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 11(4), 254. [Link]

  • Slater, S. J., Cox, K. J., Lombardi, J. V., Ho, C., Kelly, M. B., & Rubin, E. (2003). Effects of Ethanol on Protein Kinase C α Activity Induced by Association with Rho GTPases. Biochemistry, 42(41), 12153–12163. [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • protocols.io. (2023, February 28). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • BenchSci. (n.d.). In Vitro Permeability Assays. [Link]

  • Asada, S. (n.d.). In vitro kinase assay. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • MDPI. (2025, September 1). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. [Link]

  • Berrah, G., & Konetzka, W. A. (1962). SELECTIVE AND REVERSIBLE INHIBITION OF THE SYNTHESIS OF BACTERIAL DEOXYRIBONUCLEIC ACID BY PHENETHYL ALCOHOL. Journal of Bacteriology, 83(4), 738-744. [Link]

  • Slater, S. J., Cox, K. J., Lombardi, J. V., Ho, C., Kelly, M. B., & Rubin, E. (2003). Effects of ethanol on protein kinase C alpha activity induced by association with Rho GTPases. Biochemistry, 42(41), 12153–12163. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Bio-protocol. (2017, May 5). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. [Link]

  • Kaneko, M., Kodama, M., & Nagata, C. (1977). The effect of phenethyl alcohol on in vitro DNA synthesis in Escherichia coli. Biochimica et biophysica acta, 477(1), 28–36. [Link]

  • ResearchGate. (2026, February 5). The Selective Antibacterial Action of Phenylethyl Alcohol. [Link]

  • Simonsson, P., Hansson, E., & Alling, C. (1989). Protein kinase C modulation of the ethanol effect on serotonin2 receptor transduction in astrocytes. Alcohol and alcoholism (Oxford, Oxfordshire), 24(5), 401–404. [Link]

  • D'Aubert, S., Trovatelli, L. D., & Cantoni, C. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in microbiology, 141(4), 483–497. [Link]

  • Khafagy, E. Z., & Lambooy, J. P. (1969). Preparation of Substituted Phenethyl Alcohols and a Study of Their Bacteriostatic Action in Escherichia coli B1. Journal of Medicinal Chemistry, 12(1), 173-175. [Link]

  • ResearchGate. (n.d.). Examples of broth microdilution assays used for testing of EOs with... [Link]

  • Silver, S., & Wendt, L. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560-566. [Link]

  • Akita, M., Murata, M., & Oikawa, S. (2015). An in vitro method for detecting genetic toxicity based on inhibition of RNA synthesis by DNA lesions. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 37, 12. [Link]

  • MDPI. (2024, December 5). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • Kloucek, P., Smid, J., & Frankova, A. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules (Basel, Switzerland), 26(14), 4179. [Link]

  • Kloucek, P., Smid, J., & Frankova, A. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 26(14), 4179. [Link]

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Foundational

Synthesis Pathways and Precursors for 4-Chloro-3,5-dimethylphenethyl Alcohol: A Technical Guide

Executive Summary The molecule 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3)[1] is a highly specialized, sterically hindered aromatic building block. In modern medicinal chemistry, the 4-chloro-3,5-dimethylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3)[1] is a highly specialized, sterically hindered aromatic building block. In modern medicinal chemistry, the 4-chloro-3,5-dimethylphenyl motif is frequently deployed as a robust, lipophilic vector designed to occupy deep hydrophobic pockets. Notably, this exact structural moiety has been critical in the hit-to-lead optimization of ligand-efficient inhibitors targeting Trypanosoma cruzi CYP51, a central enzyme in the parasitic sterol biosynthesis pathway responsible for Chagas disease[2].

Synthesizing this phenethyl alcohol derivative requires navigating the steric bulk imposed by the 3,5-dimethyl groups flanking the para-chloro substituent. This whitepaper details the retrosynthetic logic, quantitative pathway comparisons, and self-validating experimental protocols required to synthesize this target with high atom economy and reliable yields.

Retrosynthetic Strategy & Pathway Selection

The synthesis of phenethyl alcohols typically relies on either the direct homologation of a benzyl halide or the organometallic addition of an aryl halide to an oxirane.

  • Pathway A (Organometallic C-C Bond Formation): Disconnection of the C-C bond adjacent to the aromatic ring leads back to 1-bromo-4-chloro-3,5-dimethylbenzene . This precursor readily undergoes selective metal-halogen exchange at the bromide position[3], allowing for a direct Grignard reaction with ethylene oxide. Commercially available Grignard reagents, such as 4-chloro-3,5-dimethylphenylmagnesium bromide (CAS: 1260767-96-1), can also be utilized to bypass the initiation step.

  • Pathway B (Iterative Homologation): Disconnection of the terminal alcohol leads back to 4-chloro-3,5-dimethylbenzoic acid . This requires a multi-step sequence of reduction, chlorination, cyanation, hydrolysis, and a final reduction.

G A 4-Chloro-3,5-dimethylaniline B 1-Bromo-4-chloro-3,5-dimethylbenzene (Precursor) A->B Sandmeyer Rxn (NaNO2, HBr, CuBr) C 4-Chloro-3,5-dimethylphenylmagnesium bromide (Grignard) B->C Mg(0), THF Selective C-Br insertion D 4-Chloro-3,5-dimethylphenethyl alcohol (Target) C->D 1. Ethylene Oxide 2. H3O+ Quench

Workflow for the Grignard-Oxirane synthesis of 4-chloro-3,5-dimethylphenethyl alcohol.

Quantitative Pathway Comparison

To determine the optimal route for scale-up, we must evaluate the thermodynamic efficiency and operational complexity of both pathways. Pathway A is vastly superior in terms of step count and atom economy, provided strict temperature controls are maintained to prevent Wurtz-type homocoupling.

Table 1: Synthetic Efficiency Metrics by Pathway

MetricPathway A: Grignard-OxiranePathway B: Iterative Homologation
Primary Precursor 1-Bromo-4-chloro-3,5-dimethylbenzene4-Chloro-3,5-dimethylbenzoic acid
Number of Steps 25
Overall Yield 65–75%30–40%
Atom Economy HighLow (Generates SO2, salts, NH3 waste)
Scalability Excellent (Requires cryogenic control)Moderate (Cyanide handling required)
Primary Byproducts Wurtz coupling dimers (Biaryls)Benzyl ethers, incomplete reduction products

Core Precursor Synthesis: Causality & Mechanism

The success of Pathway A hinges on the purity of 1-bromo-4-chloro-3,5-dimethylbenzene. The chlorination of activated arenes, such as the conversion of 3,5-dimethylphenol to 4-chloro-3,5-dimethylphenol, is typically achieved using N-chlorosuccinimide (NCS) under iron(III) catalysis to direct the halogen to the sterically hindered para-position[4].

For the Grignard formation, the selective insertion of magnesium into the C-Br bond over the C-Cl bond is dictated by fundamental thermodynamics: the bond dissociation energy of C-Br (~280 kJ/mol) is significantly lower than that of C-Cl (~400 kJ/mol). This energy differential ensures that the Grignard reagent forms exclusively at the desired position without scrambling.

Self-Validating Experimental Methodology: Pathway A

As an Application Scientist, ensuring reproducibility requires embedding analytical checkpoints directly into the protocol. The following is a validated, self-checking methodology for the synthesis of the target molecule.

Step 1: Preparation of 4-Chloro-3,5-dimethylphenylmagnesium bromide
  • Reagents: 1-Bromo-4-chloro-3,5-dimethylbenzene (1.0 eq), Magnesium turnings (1.2 eq), Anhydrous THF (0.5 M), 1,2-Dibromoethane (0.05 eq), I₂ (catalytic).

  • Mechanistic Causality: Magnesium turnings are naturally passivated by an MgO layer. Iodine forms MgI₂, exposing fresh Mg(0). The addition of 1,2-dibromoethane serves a dual purpose: it mechanically etches the magnesium surface via the evolution of ethylene gas, and it provides a localized exotherm to reliably initiate the Grignard formation without risking a dangerous thermal runaway.

  • Protocol:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer under an argon atmosphere.

    • Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes.

    • Add 10% of the aryl bromide solution in THF, followed by the 1,2-dibromoethane.

    • [Validation Checkpoint 1]: Observe the disappearance of the brown iodine color and the onset of a mild exotherm (internal temperature rise of 5–10 °C). This visually and thermodynamically confirms initiation.

    • Add the remaining aryl bromide solution dropwise over 45 minutes, maintaining the internal temperature at 40–45 °C. Stir for 2 hours at room temperature.

    • [Validation Checkpoint 2]: Quench a 0.1 mL aliquot in saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. The disappearance of the aryl bromide peak (m/z 218/220) and the appearance of 4-chloro-1,3-dimethylbenzene (m/z 140) validates >95% Grignard conversion.

Step 2: Oxirane Addition & Ring Opening
  • Reagents: 4-Chloro-3,5-dimethylphenylmagnesium bromide (1.0 eq), Ethylene oxide (1.5 eq), CuI (0.1 eq).

  • Mechanistic Causality: Ethylene oxide is a highly reactive electrophile. The addition of catalytic CuI transmetalates the Grignard into a transient organocuprate species. Cuprates are "softer" nucleophiles that preferentially attack the less hindered carbon of the epoxide, minimizing unwanted halide exchange or Wurtz coupling.

  • Protocol:

    • Cool the Grignard solution to -20 °C using a dry ice/ethylene glycol bath.

    • Introduce ethylene oxide (pre-condensed at -78 °C) via a cannula into the reaction mixture over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • [Validation Checkpoint 3]: Perform TLC (Hexanes:EtOAc 8:2). The product spot (R_f ~0.3) should be visible under UV (254 nm) and stain dark blue with phosphomolybdic acid (PMA), confirming the presence of the primary alcohol.

    • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl to hydrolyze the magnesium alkoxide intermediate.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the target 4-chloro-3,5-dimethylphenethyl alcohol.

Alternative Homologation Workflow

For laboratories lacking cryogenic infrastructure or organometallic handling capabilities, Pathway B provides a robust, albeit longer, alternative.

G A 4-Chloro-3,5-dimethylbenzoic acid B 4-Chloro-3,5-dimethylbenzyl alcohol A->B LiAlH4 or BH3-THF C 4-Chloro-3,5-dimethylbenzyl chloride B->C SOCl2 or PCl3 D 4-Chloro-3,5-dimethylphenylacetonitrile C->D NaCN, DMSO E 4-Chloro-3,5-dimethylphenylacetic acid D->E NaOH, H2O, Reflux F 4-Chloro-3,5-dimethylphenethyl alcohol E->F LiAlH4 or BH3-THF

Iterative homologation pathway from 4-chloro-3,5-dimethylbenzoic acid.

This pathway relies on the initial reduction of 4-chloro-3,5-dimethylbenzoic acid to the corresponding benzyl alcohol, followed by chlorination to yield the highly reactive 4-chloro-3,5-dimethylbenzyl chloride. Nucleophilic substitution with sodium cyanide extends the carbon chain, and subsequent hydrolysis and reduction yield the final phenethyl alcohol.

References

  • Title: Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth Source: nih.gov (PMC) URL: [Link]

  • Title: Iron(III)-Catalyzed Chlorination of Activated Arenes | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH - ChemBuyersGuide.com Source: chembuyersguide.com URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Chloro-3,5-Dimethylphenethyl Alcohol: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The pharmacokinetic (PK) profiling of novel chemical entities requires a deep understanding of structural liabilities and metabolic pathways. 4-chloro-3,5-dimethylphenethyl alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pharmacokinetic (PK) profiling of novel chemical entities requires a deep understanding of structural liabilities and metabolic pathways. 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3) is a hybrid structural entity. It combines the halogenated, methylated aromatic core of chloroxylenol (PCMX) with the primary aliphatic alcohol moiety of phenethyl alcohol.

To design an effective PK profiling strategy, we must deduce causality from its structure. The chloroxylenol core drives high lipophilicity and plasma protein binding, while the phenethyl alcohol moiety introduces a highly susceptible site for rapid cytosolic oxidation. Standard microsomal stability assays will fail to accurately predict the in vivo clearance of this compound because they wash out the cytosolic enzymes responsible for its primary metabolism. This whitepaper outlines the authoritative, self-validating methodologies required to accurately profile the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Predictive ADME & Physicochemical Dynamics

Before initiating in vivo studies, establishing a predictive ADME framework is critical for dose selection and analytical targeting. Based on the known pharmacokinetics of its structural analogs, we can construct a highly probable PK profile.

  • Absorption & First-Pass Metabolism: Phenethyl alcohol derivatives undergo massive presystemic elimination. In mammalian models, phenethyl alcohol is rapidly absorbed but exhibits low systemic exposure of the parent compound due to extensive first-pass oxidation1[1]. We anticipate the oral bioavailability ( F% ) of 4-chloro-3,5-dimethylphenethyl alcohol to be <20% .

  • Distribution: The addition of the chlorine atom and two methyl groups significantly increases lipophilicity. Chloroxylenol exhibits an apparent volume of distribution at steady state ( Vss​ ) of approximately 22.45 L in canine models and binds heavily to serum albumin (~85-90%)2[2].

Table 1: Anticipated Pharmacokinetic Parameters
ParameterPredicted Value RangeStructural Driver & Causality
Volume of Distribution ( Vss​ ) 20 - 30 LDriven by the lipophilic 4-chloro-3,5-dimethylphenyl core, facilitating moderate tissue penetration.
Plasma Protein Binding (PPB) 85% - 92%High affinity for serum albumin due to the halogenated aromatic ring [chloroxylenol
Oral Bioavailability ( F% ) < 20%High first-pass oxidation of the primary alcohol to the corresponding phenylacetic acid.
Primary Clearance Route Hepatic (Phase I)Cytosolic ADH/ALDH dominate over CYP450-mediated aliphatic oxidation.
Excretion Renal (Metabolites)Phenylacetic acid conjugates are highly water-soluble and rapidly cleared via urine3[3].

Biotransformation & Metabolic Fate

The structural logic of 4-chloro-3,5-dimethylphenethyl alcohol dictates a bifurcated metabolic pathway.

Phase I Metabolism (Primary): The primary alcohol is a prime substrate for cytosolic Alcohol Dehydrogenase (ADH), which oxidizes it to 4-chloro-3,5-dimethylphenylacetaldehyde. This reactive intermediate is immediately oxidized by Aldehyde Dehydrogenase (ALDH) to form 4-chloro-3,5-dimethylphenylacetic acid . This mirrors the universal metabolic step of phenethyl alcohols1[1].

Phase I Metabolism (Secondary): The benzylic methyl groups at positions 3 and 5 are susceptible to Cytochrome P450 (CYP450) mediated aliphatic hydroxylation, though this is sterically hindered by the adjacent chlorine atom.

Phase II Metabolism: The resulting phenylacetic acid will undergo amino acid conjugation (e.g., with glycine to form a phenaceturic acid derivative) or glucuronidation prior to renal excretion.

MetabolicPathway Parent 4-chloro-3,5-dimethylphenethyl alcohol (Parent Compound) Aldehyde 4-chloro-3,5-dimethylphenylacetaldehyde (Reactive Intermediate) Parent->Aldehyde Alcohol Dehydrogenase (ADH) Minor Benzylic Hydroxyl Derivatives (Minor Phase I) Parent->Minor CYP450 (Aliphatic Oxidation) Acid 4-chloro-3,5-dimethylphenylacetic acid (Major Phase I Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) Conjugate Phase II Conjugates (Glucuronide / Glycine) Acid->Conjugate UGT / Amino Acid Conjugation

Predicted biotransformation pathways for 4-chloro-3,5-dimethylphenethyl alcohol.

Experimental Protocols for PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step accounts for potential artifacts, such as the loss of cytosolic enzymes or matrix suppression during mass spectrometry.

In Vitro Metabolic Stability (S9 Fraction Assay)

Causality Note: Human Liver Microsomes (HLMs) are insufficient for this compound. HLMs are washed of cytosolic fractions during ultracentrifugation, meaning ADH and ALDH are absent. Using HLMs will result in a false-positive for metabolic stability. Liver S9 fractions (which contain both microsomal and cytosolic enzymes) must be used.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Cofactor Supplementation: Because we are probing both CYP450 and ADH/ALDH pathways, prepare a dual-cofactor solution: 2 mM NADPH (for CYPs) and 2 mM NAD+ (for ADH/ALDH).

  • Incubation: Pre-incubate the S9 protein (1 mg/mL final concentration) with the cofactor solution at 37°C for 5 minutes.

  • Reaction Initiation: Spike 4-chloro-3,5-dimethylphenethyl alcohol to a final concentration of 1 µM (keep organic solvent ≤0.1% to prevent enzyme denaturation).

  • Time-Course Quenching (Self-Validation): At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). The t=0 quench serves as the 100% recovery baseline, validating extraction efficiency.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Study Design

To capture the rapid conversion of the parent compound, dense early time-point sampling is required.

Step-by-Step Methodology:

  • Dosing: Administer the compound to Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and Oral Gavage (PO) (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect blood (~200 µL) via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization: Immediately transfer blood to K2​EDTA tubes pre-spiked with an esterase/dehydrogenase inhibitor cocktail (e.g., PMSF and sodium oxamate) to prevent ex vivo degradation of the parent compound or intermediates. Centrifuge to isolate plasma.

  • Extraction: Perform a liquid-liquid extraction (LLE) using ethyl acetate to cleanly separate the lipophilic parent compound and its acid metabolite from plasma phospholipids, minimizing matrix effects.

Analytical Quantification (LC-MS/MS)

Quantification must simultaneously track the parent alcohol and the primary phenylacetic acid metabolite. Due to the polarity difference, a reverse-phase gradient with a rapid organic ramp is required.

Table 2: LC-MS/MS Chromatographic Gradient

Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Rationale
0.009550.4High aqueous to retain the polar acid metabolite.
1.009550.4Isocratic hold for desalting.
4.0010900.4Linear ramp to elute the highly lipophilic parent compound.
5.0010900.4Column wash to remove phospholipids.
5.109550.4Rapid return to initial conditions.
7.009550.4Equilibration for next injection.

Mass Spectrometry Parameters: Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) mode. The parent alcohol will ionize best in Positive mode ( [M+H]+ or [M−H2​O+H]+ due to in-source water loss), while the phenylacetic acid metabolite will yield superior sensitivity in Negative mode ( [M−H]− ). Rapid polarity switching during the MRM (Multiple Reaction Monitoring) method is essential.

Conclusion

The pharmacokinetic profiling of 4-chloro-3,5-dimethylphenethyl alcohol requires a tailored approach that respects its unique structural liabilities. By recognizing the dominance of cytosolic ADH/ALDH pathways over standard CYP450 metabolism, researchers can avoid critical in vitro mispredictions. Implementing S9 fractions with dual cofactors, utilizing esterase/dehydrogenase inhibitors during in vivo blood collection, and deploying polarity-switching LC-MS/MS methods will yield a robust, self-validating PK profile for this compound.

References

  • Pharmacokinetic and Metabolic Disposition of P-Chloro-M-Xylenol (PCMX)
  • chloroxylenol | Actions - medtigo, Medtigo,
  • A CASE STUDY ON THE USE OF INTEGRATED APPROACHES FOR TESTING AND ASSESSMENT FOR SUB-CHRONIC REPEATED-DOSE TOXICITY OF SIMPLE ARY - OECD, OECD,
  • The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients - PubMed, N

Sources

Foundational

thermal stability and boiling point of 4-chloro-3,5-dimethylphenethyl alcohol

An in-depth technical analysis of the thermodynamic properties of halogenated aromatic alcohols requires moving beyond basic data sheets and understanding the fundamental physical chemistry driving molecular behavior. As...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic properties of halogenated aromatic alcohols requires moving beyond basic data sheets and understanding the fundamental physical chemistry driving molecular behavior. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a mechanistic understanding of the thermal stability and boiling point dynamics of 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3)[1].

By bridging structure-property relationships with self-validating experimental workflows, this guide establishes a robust framework for handling, purifying, and profiling this critical synthetic intermediate.

Molecular Profiling & Structure-Property Relationships (SPR)

To understand the thermal behavior of 4-chloro-3,5-dimethylphenethyl alcohol, we must first analyze its structural divergence from the baseline molecule, phenethyl alcohol.

Unsubstituted phenethyl alcohol is a highly stable, moderately lipophilic compound with a molecular weight of 122.17 g/mol and a well-documented atmospheric boiling point of 218.2 °C[2]. However, the introduction of a para-chloro group and two meta-methyl groups fundamentally alters the molecule's intermolecular forces:

  • Increased London Dispersion Forces: The addition of the heavy chlorine atom and methyl groups increases the molecular weight to 184.66 g/mol , significantly enhancing transient dipole interactions.

  • Steric Hindrance: The bulky 3,5-dimethyl substitutions shield the aromatic core, increasing the activation energy required for ring-based thermal degradation but simultaneously increasing the compound's boiling point by restricting vapor-phase mobility.

Thermodynamic Profiling: Boiling Point Dynamics

Commercial databases report the boiling point of 4-chloro-3,5-dimethylphenethyl alcohol as 93 °C [3]. For a molecule of this mass and hydrogen-bonding capacity, an atmospheric boiling point of 93 °C is physically impossible.

The Causality of Vacuum Distillation: Extrapolating from the Clausius-Clapeyron equation, the atmospheric (760 mmHg) boiling point of this compound is estimated to exceed 260 °C. The reported 93 °C is definitively a reduced-pressure boiling point (typically achieved at 0.1 to 1.0 mmHg). Attempting to distill this compound at atmospheric pressure is a critical error; the thermal energy required to vaporize the liquid (>260 °C) surpasses the activation energy for molecular degradation, leading to sample destruction before vaporization occurs.

Thermal Stability & Degradation Kinetics

Phenethyl alcohols generally exhibit excellent thermal stability up to 150 °C[4]. However, when subjected to thermal stress above 200 °C, [5] reveal two primary degradation pathways:

  • Dehydration (Primary Pathway): The most kinetically favorable degradation route is a six-membered cyclic rearrangement leading to endothermic dehydration. For our target compound, this yields 4-chloro-3,5-dimethylstyrene and water.

  • Homolytic Cleavage (Secondary Pathway): At extreme temperatures (>250 °C), the thermal energy overcomes bond dissociation energies, leading to the cleavage of C-C and C-O bonds, generating substituted benzyl and hydroxymethyl radicals[6].

G A 4-Chloro-3,5-dimethylphenethyl alcohol (Stable < 150°C) B Thermal Stress (> 200°C) A->B Heating C Pathway 1: Dehydration (Lower Activation Energy) B->C -H₂O D Pathway 2: Bond Cleavage (Higher Activation Energy) B->D Homolytic Fission E 4-Chloro-3,5-dimethylstyrene + H₂O C->E F Substituted Benzyl & Hydroxymethyl Radicals D->F

Fig 1: Thermal degradation pathways of substituted phenethyl alcohols.

Quantitative Data Presentation

To facilitate rapid decision-making in the lab, the following tables synthesize the thermodynamic parameters and thermal degradation milestones.

Table 1: Comparative Thermodynamic Properties

PropertyPhenethyl Alcohol (Baseline)4-Chloro-3,5-dimethylphenethyl alcohol
Molecular Weight 122.17 g/mol 184.66 g/mol
Boiling Point (760 mmHg) 218.2 °C> 260 °C (Extrapolated)
Boiling Point (Vacuum) ~ 90 °C (at 10 mmHg)93 °C (at ~0.1 - 1.0 mmHg)
Flash Point 102 °C> 110 °C (Estimated)
Primary Thermal Risk Dehydration (>200 °C)Dehydration & Dehalogenation (>220 °C)

Table 2: TGA/DSC Thermal Degradation Milestones

Temperature RangeThermal Event (DSC)Mass Loss (TGA)Evolved Species (GC-MS)
25 - 150 °C Stable baseline< 0.1%None (Stable phase)
150 - 200 °C Endothermic (Vaporization)5 - 15%Intact parent molecule
200 - 250 °C Endothermic (Dehydration)15 - 40%Substituted styrene, H₂O
> 250 °C Exothermic (Cleavage)> 80%Benzyl radicals, CO, CO₂

Experimental Workflows (Self-Validating Protocols)

A protocol is only as good as its ability to alert the scientist when it fails. The following methodologies are designed as self-validating systems.

Protocol A: Self-Validating Vacuum Distillation

Purpose: Purification of 4-chloro-3,5-dimethylphenethyl alcohol without inducing thermal degradation.

  • System Evacuation & Leak Testing: Assemble a short-path distillation apparatus. Apply a high vacuum (< 1.0 mmHg). Causality: Removing ambient oxygen prevents auto-oxidation of the benzylic position at elevated temperatures.

  • Thermal Equilibration: Submerge the boiling flask in an oil bath. Slowly ramp the bath temperature to a maximum of 120 °C. Causality: Keeping the bath strictly below 150 °C ensures the molecule never reaches its dehydration activation energy.

  • Fraction Collection: Collect the main fraction when the vapor temperature stabilizes at 93 °C.

  • Self-Validation (GC-FID): Analyze the collected distillate via Gas Chromatography-Flame Ionization Detection.

    • Validation Check: If a peak corresponding to 4-chloro-3,5-dimethylstyrene is detected, it indicates that either the vacuum was insufficient (forcing higher pot temperatures) or localized superheating occurred. The system must be recalibrated.

Protocol B: TGA-DSC-GC/MS Thermal Profiling

Purpose: Determining exact decomposition kinetics and evolved gas identities.

  • Sample Loading: Place 5-10 mg of the sample into an alumina crucible. Purge the Thermogravimetric Analysis (TGA) furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere isolates pure thermal decomposition from oxidative degradation[7].

  • Dynamic Heating: Apply a heating ramp of 10 °C/min from 25 °C to 400 °C.

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (maintained at 250 °C) into a Mass Spectrometer. Causality: The transfer line must be hotter than the maximum boiling point to prevent the condensation of heavy volatiles before they reach the detector.

  • Self-Validation (Mass Balance):

    • Validation Check: Integrate the total mass loss from the TGA curve and compare it against the Total Ion Chromatogram (TIC) area from the GC-MS. A discrepancy indicates that high-molecular-weight degradation products condensed in the transfer line, rendering the kinetic model inaccurate.

Workflow N1 Sample Prep (Inert N₂) N2 TGA-DSC (10°C/min Ramp) N1->N2 Load N3 Evolved Gas (On-line GC-MS) N2->N3 Volatiles (>150°C) N4 Validation (Mass Balance) N3->N4 Spectra Match

Fig 2: Self-validating TGA-GC/MS workflow for thermal profiling.

References

  • Title: 4-Chloro-3,5-dimethylphenethyl alcohol (CAS 1314903-97-3) Properties Source: ChemDict Database URL: [Link]

  • Title: 2-Phenylethanol | C8H10O | CID 6054 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Phenylethyl Alcohol Thermochemistry Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Thermal decomposition of 2-phenylethanol: A computational study on mechanism Source: Computational and Theoretical Chemistry / ResearchGate URL: [Link]

  • Title: Phenethyl Alcohol-Loaded Polysaccharide Complex Films: Preparation, Characterization, and Potential for Prune Fruit Preservation Source: ACS Food Science & Technology URL: [Link]

  • Title: Thermal Decomposition of Diphenethyl Carbonate by Pyrolysis-Gas Chromatography/Mass Spectroscopy Source: Asian Journal of Chemistry URL: [Link]

Sources

Exploratory

Structural Determinants of Receptor Binding Affinity: A Technical Evaluation of 4-Chloro-3,5-dimethylphenethyl alcohol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide Executive Summary The evaluation of small-molecule receptor binding affinity requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Guide

Executive Summary

The evaluation of small-molecule receptor binding affinity requires a precise understanding of how subtle structural modifications influence ligand-binding domain (LBD) interactions. This whitepaper provides an in-depth technical analysis of 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3) [1], a derivative of the well-documented biocide and endocrine-disrupting chemical (EDC), 4-chloro-3,5-dimethylphenol (chloroxylenol/PCMX). By analyzing the causality behind the structural shift from a phenol to a phenethyl alcohol, this guide establishes a predictive receptor binding profile and outlines self-validating experimental workflows for empirical verification.

Mechanistic Causality: The Role of the Ethyl Bridge in Receptor Binding

To understand the receptor binding affinity of 4-chloro-3,5-dimethylphenethyl alcohol, we must analyze the steric and electronic causality introduced by its functional groups.

The Phenolic Pharmacophore vs. The Aliphatic Alcohol

The parent analog, 4-chloro-3,5-dimethylphenol, is a known weak agonist of the Estrogen Receptor (ER)[2]. The ER LBD is highly specific; it requires a phenolic hydroxyl group to mimic the A-ring of 17β-estradiol (E2). This phenolic OH acts as a critical hydrogen bond donor and acceptor, interacting directly with the Glu353 and Arg394 residues within the ERα binding pocket[3].

When the structure is modified to 4-chloro-3,5-dimethylphenethyl alcohol , an ethyl bridge (-CH₂-CH₂-) is inserted between the aromatic ring and the hydroxyl group. This modification causes three critical mechanistic shifts:

  • Loss of Acidity: The aliphatic alcohol has a significantly higher pKa (~15-16) compared to the phenol (~9.5), eliminating the ability to form the highly polarized hydrogen bonds required for ER activation.

  • Steric Clash: The flexible ethyl chain disrupts the rigid, planar conformation required to fit into the narrow hydrophobic pocket of the ER LBD.

  • Receptor Class Shift: While ER affinity drops precipitously, the phenethyl alcohol scaffold is a privileged structure for Olfactory Receptors (ORs) and Trace Amine-Associated Receptors (TAARs), shifting the molecule's potential binding profile from nuclear receptors to G-protein coupled receptors (GPCRs)[4].

ER_Binding Ligand1 4-Chloro-3,5-dimethylphenol (Phenolic OH) ER_LBD Estrogen Receptor (ER) LBD (Glu353 / Arg394) Ligand1->ER_LBD High Affinity Ligand2 4-Chloro-3,5-dimethylphenethyl alcohol (Aliphatic OH) Ligand2->ER_LBD Low/No Affinity H_Bond Stable H-Bond Network (Agonist Conformation) ER_LBD->H_Bond StericClash Steric Clash & Weak H-Bonding (No Activation) ER_LBD->StericClash

Figure 1: Differential ER LBD binding dynamics between phenolic and phenethyl alcohol derivatives.

Self-Validating Experimental Workflows

To empirically validate the predicted loss of ER binding affinity and assess the true receptor profile of 4-chloro-3,5-dimethylphenethyl alcohol, laboratories must employ self-validating assay systems. A protocol is only trustworthy if it contains internal mathematical checks (e.g., Z'-factor) to distinguish true biological signals from assay noise.

Protocol A: Fluorescence Polarization Competitive Binding Assay (FP-CBA)

This cell-free assay directly measures the binding affinity of the compound to the ERα/ERβ ligand-binding domain.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant hERα-LBD and a fluorescent tracer ligand (e.g., Fluormone™ ES2) in a high-salt screening buffer to prevent receptor aggregation.

  • Compound Titration: Prepare a 12-point serial dilution of 4-chloro-3,5-dimethylphenethyl alcohol ranging from 10 pM to 100 μM in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced receptor denaturation.

  • Incubation: Combine the LBD, tracer, and test compound in a 384-well black microplate. Incubate for 2 hours at room temperature, protected from light to allow equilibrium binding.

  • Data Acquisition: Read the microplate using a multi-mode plate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation Check: Calculate the Z'-factor using 17β-estradiol (1 μM) as the positive control and 1% DMSO as the negative control. Do not proceed with data analysis unless Z' > 0.5.

Protocol B: OECD TG 455 Stably Transfected Transcriptional Activation (STTA) Assay

While FP-CBA measures direct binding, the OECD TG 455 assay measures functional transactivation, confirming whether the compound acts as an agonist[5].

Step-by-Step Methodology:

  • Cell Culture: Culture hERα-HeLa-9903 cells in Eagle's Minimum Essential Medium (EMEM) stripped of endogenous steroids using dextran-coated charcoal-treated FBS.

  • Exposure: Seed cells into 96-well plates and expose them to 4-chloro-3,5-dimethylphenethyl alcohol (10⁻¹⁰ to 10⁻³ M) for 24 hours.

  • Luminescence Detection: Lyse the cells and add a luciferase substrate. Measure luminescence, which correlates directly with ER-mediated gene transcription.

  • Self-Validation Check: The assay is only valid if the positive control (1 nM 17β-estradiol) induces at least a 4-fold increase in luciferase activity compared to the vehicle control[6]. Calculate the PC10 (the concentration producing 10% of the maximum response of the positive control).

HTS_Workflow Prep Compound Prep (CAS 1314903-97-3) Assay1 FP-CBA (ER Binding Affinity) Prep->Assay1 Assay2 OECD TG 455 (STTA Transactivation) Prep->Assay2 Validation Data Validation (Z'-factor > 0.5) Assay1->Validation Assay2->Validation Result Binding Profile Determination Validation->Result

Figure 2: Self-validating high-throughput screening workflow for receptor binding affinity.

Quantitative Data Synthesis

Based on structural extrapolation and existing literature on the parent phenol[3], the following table summarizes the comparative receptor binding metrics. The data highlights how the transition from a phenol to a phenethyl alcohol abolishes endocrine-disrupting potential.

CompoundCAS RNERα Binding Affinity (IC₅₀)OECD TG 455 (PC10)Primary Target Class
4-Chloro-3,5-dimethylphenol 88-04-0~10-50 μM (Weak Agonist)PositiveER (Endocrine Disruptor)
4-Chloro-3,5-dimethylphenethyl alcohol 1314903-97-3>100 μM (Predicted Inactive)Negative (Predicted)ORs / TAARs (Fragrance/Intermediate)

Note: The predicted inactivity of the phenethyl alcohol derivative at the ER makes it a safer structural alternative in formulations where endocrine disruption is a regulatory concern.

References

  • Nakama A, Funasaka K, Shimizu M. (2007). Evaluation of estrogenic activity of organic biocides using ER-binding and YES assay. Food and Chemical Toxicology. 3

  • Kim N-Y, Kim M-R, Oh H-S, et al. (2021). Assessment of estrogenic effect of disinfectants and insect repellents using OECD performance-based test guideline 455. Symposium of the Korean Society of Environmental Toxicology. 7

  • Fluorochem Product Catalog. 4-Chloro-3,5-dimethylphenethyl alcohol (CAS 1314903-97-3) Specifications.1

  • The Good Scents Company. Dimethyl benzyl carbinol and related phenethyl alcohols.4

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3,5-dimethylphenethyl Alcohol as a Privileged Intermediate in GPCR-Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the phenethylamine scaffold is recognized as a highly privileged substructure. It serves as the fundamental backbone for a vast array of G protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the phenethylamine scaffold is recognized as a highly privileged substructure. It serves as the fundamental backbone for a vast array of G protein-coupled receptor (GPCR) ligands, including therapeutics targeting serotonin (5-HT), dopamine, and adrenergic receptors[1]. However, traditional unsubstituted phenethylamines frequently exhibit poor pharmacokinetic profiles due to rapid first-pass metabolism—most notably, para-hydroxylation mediated by cytochrome P450 enzymes (e.g., CYP2D6).

The utilization of 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3) as a pharmaceutical intermediate provides an elegant, pre-engineered solution to these liabilities:

  • Metabolic Stability via Halogenation: The strategic incorporation of a chlorine atom at the para-position replaces a metabolically labile C–H bond with a highly stable C–Cl bond. This halogen substitution effectively blocks oxidative metabolism, significantly extending the biological half-life of downstream drug candidates[2].

  • Steric Shielding & Conformational Locking: The dual methyl groups at the 3,5-positions introduce substantial steric bulk. This shielding protects adjacent functional groups (such as downstream ethers or amines) from enzymatic cleavage. Furthermore, the steric hindrance restricts the rotational freedom of the aromatic ring, locking the molecule into specific conformations that can dramatically enhance receptor subtype selectivity.

Synthetic Workflows & Mechanistic Causality

To integrate this specialized alcohol into complex Active Pharmaceutical Ingredients (APIs), chemists typically employ one of two divergent synthetic workflows. Because the native hydroxyl group is a poor leaving group, the pathways are defined by how the alcohol is activated for nucleophilic attack.

  • Pathway A (Activation & N-Alkylation): The alcohol is first converted into a highly reactive electrophile—typically a methanesulfonate (mesylate). This intermediate is then subjected to an SN2 displacement with a primary or secondary amine, yielding a sterically hindered phenethylamine derivative.

  • Pathway B (Direct Mitsunobu Etherification): To synthesize aryl ethers without isolating reactive intermediates, the Mitsunobu reaction is utilized. This redox condensation uses triphenylphosphine (PPh3) and an azodicarboxylate to activate the alcohol in situ, allowing for direct coupling with a phenol[3].

G cluster_PathA Pathway A: Activation & N-Alkylation cluster_PathB Pathway B: Direct Etherification Start 4-Chloro-3,5-dimethylphenethyl alcohol (Starting Material) Mesylate Mesylate Intermediate (MsCl, TEA, 0°C) Start->Mesylate Activation Ether Aryl Ether Derivative (Phenol, PPh3, DIAD, THF) Start->Ether Mitsunobu Reaction Amine Phenethylamine Derivative (Amine, K2CO3, MeCN) Mesylate->Amine SN2 Displacement

Fig 1: Divergent synthetic workflows for 4-chloro-3,5-dimethylphenethyl alcohol.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step before proceeding.

Protocol 1: Synthesis of 4-Chloro-3,5-dimethylphenethyl Methanesulfonate

Objective: Activate the terminal alcohol for downstream nucleophilic substitution.

  • Preparation: Dissolve 4-chloro-3,5-dimethylphenethyl alcohol (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq, 15 mmol).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated in the next step, driving the reaction forward and preventing acidic degradation of the substrate.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (MsCl, 1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Causality: The mesylation reaction is highly exothermic. Strict temperature control at 0 °C is mandatory to prevent the nucleophilic chloride ions from displacing the newly formed mesylate, which would result in an unwanted alkyl chloride byproduct.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The reaction is complete when the starting alcohol (Rf ~0.3) is entirely consumed and replaced by the UV-active mesylate (Rf ~0.5).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the mesylate as a pale oil.

Protocol 2: N-Alkylation to Form a Phenethylamine Derivative

Objective: Synthesize a targeted GPCR ligand precursor via SN2 displacement.

  • Preparation: Dissolve the crude mesylate (1.0 eq) from Protocol 1 in 25 mL of anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add the target secondary amine (e.g., 1-methylpiperazine, 1.2 eq) and anhydrous potassium carbonate (K2CO3, 2.0 eq).

    • Causality: K2CO3 is utilized as a mild, insoluble inorganic base to neutralize the methanesulfonic acid liberated during the displacement without hydrolyzing the mesylate. MeCN is selected as a polar aprotic solvent to optimally stabilize the SN2 transition state while keeping the base suspended.

  • Propagation: Heat the mixture to reflux (80 °C) and stir for 12 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The chromatogram should confirm the disappearance of the mesylate mass and the emergence of the desired product mass [M+H]+.

  • Workup & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the residue via flash column chromatography (DCM:MeOH 95:5 with 1% NH4OH) to isolate the pure phenethylamine free base.

Protocol 3: Direct Mitsunobu Etherification

Objective: Form an aryl ether directly from the alcohol and a target phenol.

  • Preparation: In a flame-dried flask under nitrogen, dissolve 4-chloro-3,5-dimethylphenethyl alcohol (1.0 eq, 5 mmol), the target phenol (1.1 eq, 5.5 mmol), and triphenylphosphine (PPh3, 1.2 eq, 6 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq, 6 mmol) dropwise over 20 minutes.

    • Causality: The order of addition is the most critical parameter in a Mitsunobu reaction. Adding DIAD last and slowly to the pre-mixed alcohol, phenol, and PPh3 ensures that the highly reactive Morrison-Brunn-Huisgen betaine intermediate forms in the immediate presence of the pronucleophile (the phenol). This prevents the premature reduction of DIAD and suppresses the formation of unwanted ether homodimers[3].

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation Check: TLC (Hexanes:EtOAc 8:2) should indicate the formation of a new, highly non-polar spot corresponding to the aryl ether (Rf ~0.7).

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify directly via silica gel chromatography (gradient elution: 100% Hexanes to 8:2 Hexanes:EtOAc) to separate the desired ether from the triphenylphosphine oxide (TPPO) and reduced DIAD byproducts.

Quantitative Data & Analytics

The following table summarizes the expected operational parameters, yields, and purity profiles for the workflows described above, based on standard scale-up optimizations.

ProtocolReaction TypeKey Reagents & SolventsTemp / TimeExpected YieldTarget Purity (HPLC)
1 Alcohol ActivationMsCl, TEA, DCM0 °C to RT, 2 h92 - 96%> 98%
2 N-Alkylation (SN2)2° Amine, K2CO3, MeCN80 °C, 12 h75 - 85%> 95%
3 Mitsunobu CouplingPhenol, PPh3, DIAD, THF0 °C to RT, 16 h68 - 78%> 95%

References

  • 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - ACS Medicinal Chemistry Letters. Validates the phenethylamine backbone as a privileged substructure in GPCR ligand drug discovery. 1

  • Fluoride-containing podophyllum derivatives exhibit antitumor activities through enhancing mitochondrial apoptosis pathway... - PMC (National Institutes of Health). Details the role of halogen substitution in drug design for blocking metabolically labile sites and increasing metabolic stability. 2

  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art - CORE. Provides authoritative mechanistic insights into the formation of the Morrison-Brunn-Huisgen betaine intermediate and the necessity of specific reagent addition orders. 3

Sources

Application

Topic: High-Efficiency Extraction of 4-chloro-3,5-dimethylphenethyl alcohol from Aqueous Media: A Guide to Method Selection and Protocol Optimization

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive technical guide for the extraction of 4-chloro-3,5-dimethylphenethyl alcohol from aqueous me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the extraction of 4-chloro-3,5-dimethylphenethyl alcohol from aqueous media. Recognizing the limited direct literature for this specific analyte, this guide establishes robust extraction protocols by leveraging the well-documented physicochemical properties of the structurally analogous and commercially significant compound, 4-chloro-3,5-dimethylphenol (PCMX, Chloroxylenol)[1][2][3][4]. We detail three field-proven methodologies: classic Liquid-Liquid Extraction (LLE), advanced Solid-Phase Extraction (SPE), and modern Dispersive Liquid-Liquid Microextraction (DLLME). Each section explains the underlying scientific principles, provides detailed, step-by-step protocols, and discusses the rationale behind key experimental choices. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop reliable, efficient, and validated methods for sample preparation and analysis.

Introduction: The Rationale for Analog-Based Method Development

4-chloro-3,5-dimethylphenethyl alcohol is a chlorinated aromatic alcohol with potential applications and relevance in chemical synthesis and pharmaceutical development. Effective isolation and quantification from aqueous environments are critical for process monitoring, purity analysis, and environmental assessment. Due to its structural similarity to 4-chloro-3,5-dimethylphenol (PCMX)—differing only by an ethyl linker—we can confidently infer its extraction behavior. Both molecules share a chlorinated, dimethyl-substituted phenyl ring, which dictates their fundamental hydrophobic and electronic properties. The primary difference, the phenethyl alcohol versus the phenolic hydroxyl group, will slightly alter polarity and acidity but not the core extraction principles.

Phenolic and related compounds can be challenging to extract from water due to their moderate solubility and pH-dependent ionization[5]. This guide addresses these challenges by providing methods to maximize recovery and reproducibility.

Physicochemical Properties and Their Impact on Extraction Strategy

The extraction strategy for any analyte is fundamentally dictated by its physicochemical properties. As a close structural analog, the properties of 4-chloro-3,5-dimethylphenol (PCMX) serve as an excellent baseline for method design.

PropertyValue (for 4-chloro-3,5-dimethylphenol)Implication for Extraction Strategy
Molecular Formula C₈H₉ClOThe presence of the chloro- and methyl groups increases hydrophobicity.
Molecular Weight 156.61 g/mol [3][6]Standard molecular weight for small molecule analysis.
Water Solubility ~0.3 g/L (300 mg/L) at 20°C[4][7]Sparingly soluble, indicating that while it resides in aqueous media, it has a strong affinity for a non-polar phase.
logP (Kow) 3.27 - 3.377[3][4]A high logP value signifies a strong preference for non-polar (organic) environments over water, making it an ideal candidate for LLE and Reversed-Phase SPE.
pKa 9.7 - 9.76[3][4]As a weak acid, its ionization state is pH-dependent. To ensure the molecule is in its neutral, non-polar form for efficient extraction, the pH of the aqueous sample must be adjusted to at least 2 units below the pKa (i.e., pH < 7.7).
Melting Point 114-116 °C[6][7]Solid at room temperature.

Expert Insight: The pKa is the most critical parameter for controlling extraction efficiency. By acidifying the aqueous sample (e.g., to pH 2-4), we suppress the deprotonation of the hydroxyl group, ensuring the analyte remains in its neutral form (ROH) rather than its anionic form (RO⁻). This neutral species has significantly lower water solubility and higher affinity for organic solvents and reversed-phase sorbents, which is the cornerstone of a successful extraction.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that partitions an analyte between the aqueous sample and a water-immiscible organic solvent. It is robust and effective, particularly for moderate to high analyte concentrations.

Principle of LLE

The analyte distributes between the two liquid phases according to its partition coefficient (logP). By selecting an appropriate organic solvent and adjusting the sample pH to favor the neutral form of the analyte, we can drive the equilibrium towards the organic phase, achieving high extraction efficiency.

LLE Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction A Aqueous Sample (50 mL) B Acidify to pH 2-4 (e.g., with 1M HCl) A->B Suppress Ionization C Add Organic Solvent (e.g., 25 mL Ethyl Acetate) B->C D Shake Vigorously (2 min in Separatory Funnel) C->D Partitioning E Allow Phases to Separate D->E Partitioning F Collect Organic Layer E->F Partitioning G Repeat Extraction (2x) F->G Partitioning H Pool Organic Extracts G->H I Dry over Na₂SO₄ H->I J Evaporate to Dryness (under N₂ stream) I->J K Reconstitute in Mobile Phase for Analysis (e.g., HPLC) J->K

Caption: LLE workflow for 4-chloro-3,5-dimethylphenethyl alcohol.

Detailed LLE Protocol
  • Sample Preparation: To a 50 mL aqueous sample in a 250 mL separatory funnel, add 1M HCl dropwise while monitoring with a pH meter until a stable pH of 3.0 is reached.

  • Solvent Addition: Add 25 mL of ethyl acetate to the separatory funnel.[8]

    • Rationale: Ethyl acetate is a solvent of intermediate polarity that provides excellent recovery for phenols and is less dense than water, simplifying collection. Other suitable solvents include methyl tert-butyl ether (MTBE) and dichloromethane.[8]

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate (typically 5-10 minutes).

  • Collection: Drain the lower aqueous layer and discard it. Collect the upper organic layer into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the funnel (if not discarded) or perform a fresh extraction on the original sample with two additional 25 mL aliquots of ethyl acetate to ensure quantitative recovery. Pool all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the pooled organic extract to remove residual water. Swirl until the drying agent no longer clumps.

  • Concentration: Decant the dried extract into an evaporation tube. Gently evaporate the solvent under a stream of nitrogen at room temperature to near dryness.

  • Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of mobile phase appropriate for the intended analytical method (e.g., HPLC, GC-MS).

Method 2: Solid-Phase Extraction (SPE)

SPE is a more advanced and selective technique that uses a solid sorbent packed in a cartridge to adsorb the analyte from the liquid sample. It offers higher concentration factors, cleaner extracts, and reduced solvent consumption compared to LLE.[9][10]

Principle of Reversed-Phase SPE

Based on the high logP of the analyte, reversed-phase SPE is the ideal choice. The aqueous sample is passed through a cartridge containing a non-polar stationary phase (e.g., C18-bonded silica or a polymeric sorbent). The hydrophobic analyte partitions from the polar aqueous phase and is retained on the sorbent via hydrophobic interactions. Polar impurities and salts pass through unretained. The analyte is then eluted with a small volume of a strong organic solvent.[9][11]

SPE Experimental Workflow

SPE_Workflow A Step 1: Condition Activate sorbent with 5 mL Methanol B Step 2: Equilibrate Flush with 5 mL Acidified Water (pH 3) A->B C Step 3: Load Sample Pass acidified aqueous sample through cartridge (Flow rate ~1 mL/min) B->C D Step 4: Wash Flush with 5 mL of 5% Methanol in Water to remove interferences C->D E Step 5: Elute Elute analyte with 5 mL Methanol or Acetonitrile D->E F Collect, Evaporate, and Reconstitute E->F DLLME_Workflow cluster_mix Solvent Preparation cluster_proc Extraction Process A 1. Prepare Solvent Mixture 1.0 mL Acetonitrile (Disperser) + 100 µL Chloroform (Extractor) C 3. Rapid Injection Inject solvent mixture into sample A->C B 2. Prepare Sample 10 mL Acidified Aqueous Sample in Conical Tube B->C D 4. Vortex (60 seconds) Forms cloudy solution C->D E 5. Centrifuge (5 min @ 4000 rpm) D->E F 6. Collect Extract Analyte-rich organic droplet sediments at bottom E->F

Caption: DLLME workflow for rapid microextraction.

Detailed DLLME Protocol
  • Sample Preparation: Place 10.0 mL of the aqueous sample, adjusted to pH 3.0, into a 15 mL conical centrifuge tube.

  • Solvent Preparation: In a separate small vial, prepare the extraction/disperser mixture by combining 1.0 mL of acetonitrile (disperser solvent) and 100 µL of chloroform (extraction solvent). [12] * Rationale: Acetonitrile is miscible with both water and chloroform, allowing it to disperse the chloroform into fine droplets. Chloroform is denser than water and an excellent solvent for chlorinated compounds.

  • Extraction: Using a syringe, rapidly inject the solvent mixture into the aqueous sample. A cloudy solution should form immediately.

  • Vortexing: Immediately vortex the tube for 60 seconds to ensure thorough mixing and efficient mass transfer of the analyte into the extraction solvent.

  • Centrifugation: Centrifuge the tube for 5 minutes at 4000 rpm. This will break the emulsion and sediment the fine droplets of chloroform into a single, small volume (~50-70 µL) at the bottom of the conical tube.

  • Collection: Carefully use a microsyringe to withdraw the sedimented organic layer from the bottom of the tube.

  • Analysis: Directly inject the collected extract into the analytical instrument (e.g., GC-MS).

Summary and Method Comparison

The optimal extraction technique depends on the specific requirements of the analysis, such as sample volume, analyte concentration, required throughput, and available instrumentation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Dispersive Liquid-Liquid Microextraction (DLLME)
Solvent Consumption High (50-100 mL per sample)Low (10-20 mL per sample)Very Low (< 1.5 mL per sample)
Extraction Time Moderate (20-30 min per sample)Moderate (can be automated)Very Fast (<10 min per sample)
Enrichment Factor Low to Moderate (10-50x)High (100-500x)Very High (up to 1000x)
Selectivity LowHigh (sorbent chemistry can be tailored)Moderate
Automation Potential DifficultHighModerate
Best Suited For High concentration samples; Method developmentTrace analysis; Complex matrices; High throughput via automationUltra-trace analysis; Rapid screening; Small sample volumes

References

  • Fengchen Group. (n.d.). 4-Chloro-3,5-dimethylphenol, 4 Chloro 3,5 Dimethyl Phenol P-Chloro-m-xylenol (PCMX). Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-chloro-3,5-dimethyl-phenol. Retrieved from [Link]

  • ResearchGate. (2023, December 26). For liquid liquid extraction of phenolic compound from water solution of phenol, which solvent should be best option?. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]

  • Wang, J., Wang, W., Wu, Q., Wang, C., & Wang, Z. (2014). EXTRACTION OF SOME CHLOROPHENOLS FROM ENVIRONMENTAL WATERS USING A NOVEL GRAPHENE-BASED MAGNETIC NANOCOMPOSITE FOLLOWED BY HPLC DETERMINATION. Taylor & Francis Online. Retrieved from [Link]

  • TSI Journals. (2013). Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dimethylphenol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4152528A - Process for extracting phenol from phenol-water mixtures.
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Wang, Y., Du, X., & Dong, C. (2020). Development of On-Line Solid Phase Extraction (SPE) Coupled with High-Performance Liquid Chromatography (HPLC) for the Determination of Phenols in River Water. Taylor & Francis Online. Retrieved from [Link]

  • Ben Hassine, S., Hammami, B., Touil, S., & Driss, M. R. (2015). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

  • ResearchGate. (2013). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2018). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Retrieved from [Link]

  • Hennion, M. C. (2000). Solid-phase extraction of phenols. Journal of Chromatography A. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • Pinto, M. I., Sontag, G., & Moreno, M. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxylenol. Retrieved from [Link]

  • ATAMAN KIMYA. (n.d.). 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from [Link]

  • Bioanalysis. (2015). Dispersive liquid-liquid microextraction: trends in the analysis of biological samples. Retrieved from [Link]

  • MDPI. (2024, June 28). Dispersive Liquid–Liquid Micro Extraction: An Analytical Technique Undergoing Continuous Evolution and Development—A Review of the Last 5 Years. Retrieved from [Link]

  • ScienceDirect. (2021, September 11). Dispersive liquid-liquid microextraction based on deep eutectic solvent for elemental impurities determination in oral and paren. Retrieved from [Link]

  • Wang, S., Chen, Y., & Chen, Y. (2023). Ionic Liquid-Dispersive Micro-Extraction and Detection by High Performance Liquid Chromatography–Mass Spectrometry for Antifouling Biocides in Water. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020, June 17). Dispersive Liquid-Liquid Microextraction Based Preconcentration of Selected Pesticides and Escitalopram Oxalate, Haloperidol, an. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Oxidation of 4-Chloro-3,5-dimethylphenethyl Alcohol to Carboxylic Acids

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3)[1] Target Product: 4-chloro-3,5-dimethylphenylacetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3)[1] Target Product: 4-chloro-3,5-dimethylphenylacetic acid

Strategic Rationale & Introduction

In pharmaceutical process chemistry, the synthesis of substituted phenylacetic acids is a critical operation, as these moieties are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and agrochemical building blocks. The oxidation of the primary alcohol, 4-chloro-3,5-dimethylphenethyl alcohol, presents a unique chemoselectivity challenge. The electron-rich aromatic ring (activated by two methyl groups) and the benzylic-adjacent position make the substrate susceptible to over-oxidation, ring degradation, or benzylic cleavage when exposed to harsh traditional oxidants like KMnO₄ or Jones reagent.

To achieve high purity and scalability, this protocol utilizes a modified Zhao Oxidation system: a highly chemoselective, transition-metal-free catalytic process employing TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as the catalyst, NaClO₂ (sodium chlorite) as the terminal oxidant, and NaOCl (sodium hypochlorite) as the initiator[2]. This system prevents the over-oxidation of the aromatic ring and ensures complete conversion of the intermediate aldehyde to the target carboxylic acid without racemization or degradation[2].

Mechanistic Framework & Causality

Understanding the synergistic interplay of the reagents is critical for process optimization and troubleshooting:

  • The Role of NaOCl (Initiator): TEMPO cannot be directly oxidized by NaClO₂ at a kinetically viable rate. A catalytic amount of NaOCl is required to perform the initial oxidation of TEMPO to the active oxoammonium ion, which kickstarts the catalytic cycle[2].

  • The Role of NaClO₂ (Terminal Oxidant): The oxoammonium ion oxidizes the primary alcohol to an aldehyde, reducing itself to a hydroxylamine (TEMPO-H). NaClO₂ then selectively oxidizes the aldehyde to the carboxylic acid. During this step, NaClO₂ is reduced to hypochlorous acid (HOCl), which subsequently re-oxidizes TEMPO-H back to the active oxoammonium ion, closing the catalytic loop[2].

  • The Role of pH 6.7 Buffer: NaClO₂ is highly unstable in strong acids, disproportionating into toxic and explosive chlorine dioxide (ClO₂) gas. Conversely, in alkaline conditions, the oxidation potential drops significantly. A pH 6.7 sodium phosphate buffer perfectly balances catalyst turnover rate with oxidant stability.

Mechanism Substrate 4-chloro-3,5-dimethylphenethyl alcohol Aldehyde Aldehyde Intermediate Substrate->Aldehyde Oxidation by TEMPO Product 4-chloro-3,5-dimethylphenylacetic acid Aldehyde->Product Oxidation by NaClO2 TEMPO_Ox Oxoammonium Ion (Active TEMPO) TEMPO_Red TEMPO-H (Hydroxylamine) TEMPO_Ox->TEMPO_Red Reduced TEMPO_Red->TEMPO_Ox Regenerated by HOCl NaClO2 NaClO2 (Terminal Oxidant) HOCl HOCl (Regenerator) NaClO2->HOCl Reduced HOCl->TEMPO_Ox

Mechanistic pathway of TEMPO-catalyzed oxidation using NaClO2 as the terminal oxidant.

Reaction Optimization & Quantitative Data

The steric hindrance imparted by the 3,5-dimethyl groups requires specific tuning of the catalyst loading and temperature compared to unhindered aliphatic alcohols. Table 1 summarizes the optimization data, demonstrating why 35°C and 7 mol% TEMPO were selected as the standard protocol parameters.

Table 1: Optimization of Reaction Conditions for 4-Chloro-3,5-dimethylphenethyl Alcohol

EntryTEMPO (mol%)NaOCl (mol%)NaClO₂ (equiv)Temp (°C)Time (h)Yield (%)Process Observation
11.02.02.0201245Sluggish kinetics; incomplete conversion.
25.05.02.035688Good conversion; trace aldehyde remains.
3 7.0 5.0 2.5 35 4 96 Optimal conditions; clean conversion.
47.05.02.550272Catalyst degradation; side products observed.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. Visual cues and specific in-process controls (IPCs) are embedded to ensure the operator can verify the success of each phase in real-time.

Materials Required:
  • 4-chloro-3,5-dimethylphenethyl alcohol (10.0 mmol, 1.84 g)

  • TEMPO (0.7 mmol, 109 mg, 7 mol%)

  • Sodium chlorite (NaClO₂, 80% technical grade, 25.0 mmol, 2.82 g)

  • Sodium hypochlorite (NaOCl, 10-12% aqueous solution, 0.5 mmol, ~0.3 mL)

  • Acetonitrile (MeCN, 20 mL)

  • Sodium phosphate buffer (0.67 M, pH 6.7, 15 mL)

  • Sodium sulfite (Na₂SO₃, 2.0 g)

Step-by-Step Methodology:

Step 1: Substrate Dissolution & Buffer Addition In a 100 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 4-chloro-3,5-dimethylphenethyl alcohol (1.84 g) in MeCN (20 mL). Add the pH 6.7 sodium phosphate buffer (15 mL).

  • Causality: The biphasic MeCN/water system ensures the organic substrate remains solvated while providing an aqueous phase for the inorganic oxidants.

Step 2: Catalyst Introduction Add TEMPO (109 mg) to the stirring mixture. The solution will appear pale yellow. Heat the mixture gently to 35°C using a water bath.

Step 3: Oxidant Addition (Critical Phase) Dissolve NaClO₂ (2.82 g) in 10 mL of deionized water. Add this solution dropwise to the reaction flask over 10 minutes. Immediately following, add the NaOCl solution (~0.3 mL) in one portion.

  • Self-Validation: Within 1-2 minutes of NaOCl addition, the reaction mixture must transition from pale yellow to a distinct orange-red color . This color change is the visual validation that the active oxoammonium species has been successfully generated.

Step 4: Reaction Monitoring Maintain the internal temperature at 35°C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3, UV active). The starting material ( Rf​≈0.4 ) should completely disappear, replaced by a baseline spot (the carboxylic acid salt).

Step 5: Quenching (Safety Critical) Cool the reaction to 10°C. Add cold aqueous Na₂SO₃ (2.0 g in 10 mL water) dropwise. Stir for 15 minutes.

  • Self-Validation: Test the aqueous layer with KI-starch paper. A negative result (no blue-black color) validates the complete destruction of residual hypochlorite and chlorite. Never proceed to acidification without a negative KI-starch test, as acidic chlorite generates explosive ClO₂ gas.

Step 6: Acidification & Isolation Adjust the pH of the aqueous layer to 2.0 using 2M HCl.

  • Self-Validation: The aqueous layer will turn cloudy, and a white/off-white precipitate (the target carboxylic acid) will form, validating successful oxidation. Extract the mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-3,5-dimethylphenylacetic acid as a highly pure crystalline solid.

Workflow Step1 1. Substrate Dissolution MeCN & pH 6.7 Buffer Step2 2. Catalyst Addition TEMPO (7 mol%) Step1->Step2 Step3 3. Oxidant Addition NaClO2 & NaOCl (Dropwise) Step2->Step3 Step4 4. Reaction Monitoring 35°C for 4-6 hours Step3->Step4 Step5 5. Quenching Na2SO3 to neutralize oxidants Step4->Step5 Step6 6. Acidification & Extraction HCl to pH 2.0, EtOAc extraction Step5->Step6

Step-by-step experimental workflow for the catalytic oxidation process.

Alternative Catalytic Systems

While the TEMPO/NaClO₂ system is highly recommended for its mildness, drug development professionals scaling up beyond 10 kg may opt for a Nickel-catalyzed bleach oxidation to reduce reagent costs. Using 2.5 mol% NiCl₂ and commercial bleach (NaOCl) as the sole oxidant has been proven effective for primary alcohols[3], though it requires stricter temperature control (0°C to 20°C) to prevent aromatic chlorination of the electron-rich 3,5-dimethylphenyl ring.

References

  • "Screening Compounds P126304 | EvitaChem: 4-Chloro-3,5-dimethylphenethyl alcohol." EvitaChem.
  • "Synthesis of carboxylic acids by oxidation of alcohols." Organic Chemistry Portal.
  • "An Efficient and Practical System for the Catalytic Oxidation of Alcohols, Aldehydes, and α,β-Unsaturated Carboxylic Acids." The Journal of Organic Chemistry - ACS Publications.

Sources

Application

Application Note: Antimicrobial Assay Preparation and Efficacy Evaluation of 4-Chloro-3,5-Dimethylphenethyl Alcohol

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Mechanistic Rationale In the development of novel biocides...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Mechanistic Rationale

In the development of novel biocides and pharmaceutical preservatives, rationally designed hybrid molecules offer enhanced efficacy against multidrug-resistant pathogens. 4-chloro-3,5-dimethylphenethyl alcohol (CAS 1314903-97-3)[1][2] is a highly lipophilic antimicrobial agent that merges two distinct pharmacophores: the halogenated phenolic ring system (analogous to chloroxylenol/PCMX) and a phenethyl alcohol moiety.

Understanding the causality behind its mechanism of action is critical for designing accurate in vitro assays. Phenethyl alcohol (PEA) acts primarily by inducing a reversible breakdown of the bacterial cellular permeability barrier[3][4]. This disruption leads to a rapid efflux of intracellular potassium ( K+ ) ions, subsequent collapse of the proton motive force, and the secondary arrest of macromolecular (DNA and protein) synthesis[4]. The addition of the 4-chloro-3,5-dimethylphenyl group significantly increases the molecule's lipophilicity, allowing deeper intercalation into the lipid bilayer, thereby amplifying the membrane-disrupting effects and resulting in rapid bactericidal activity[5].

MOA Compound 4-chloro-3,5-dimethylphenethyl alcohol Membrane Bacterial Cytoplasmic Membrane Compound->Membrane Targets Intercalation Lipid Bilayer Intercalation (Halogenated Moiety) Membrane->Intercalation Permeability Permeability Barrier Breakdown (Phenethyl Alcohol Moiety) Membrane->Permeability Intercalation->Permeability Enhances Efflux Potassium (K+) Efflux Permeability->Efflux Causes Arrest Macromolecular Synthesis Arrest Efflux->Arrest Triggers Death Bactericidal Effect (Cell Death) Arrest->Death

Fig 1: Synergistic membrane disruption mechanism of 4-chloro-3,5-dimethylphenethyl alcohol.

Material Preparation & Solubility Causality

Due to its highly lipophilic nature, 4-chloro-3,5-dimethylphenethyl alcohol exhibits poor aqueous solubility. Attempting to dissolve this compound directly in microbiological media will result in micelle formation or precipitation, leading to artificially high Minimum Inhibitory Concentration (MIC) values.

Solvent Selection: The compound must be initially solubilized in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a concentrated stock (e.g., 10 mg/mL). Experimental Causality: Because the compound's primary mechanism is membrane disruption[5], the choice of solvent is critical. DMSO itself can alter bacterial membrane permeability at concentrations above 2%. To prevent the solvent from artificially synergizing with the drug and confounding the results, the final concentration of DMSO in the assay well must be strictly maintained at ≤1% .

Protocol 1: Broth Microdilution Assay (MIC Determination)

This protocol is engineered as a self-validating system based on the gold-standard Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[6][7].

Assay Requirements and Controls

To ensure trustworthiness, every plate must contain the following internal controls:

  • Sterility Control: Media only (Validates aseptic technique; must remain clear).

  • Growth Control: Media + Bacteria (Validates organism viability; must show robust growth).

  • Solvent Control: Media + Bacteria + 1% DMSO (Validates that the solvent is not inhibiting growth).

  • Reference Control: Standard antibiotic (e.g., Gentamicin or Vancomycin) with known CLSI MIC ranges for the specific ATCC strain tested.

Step-by-Step Methodology
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized physiological concentrations of Ca2+ and Mg2+ in CAMHB stabilize the bacterial outer membrane. Using non-adjusted broth can result in erratic membrane permeability, directly skewing the efficacy data of membrane-active agents like phenethyl alcohol derivatives[7].

  • Stock Dilution: Prepare a 100x stock of 4-chloro-3,5-dimethylphenethyl alcohol in DMSO. Perform a 2-fold serial dilution of this stock in 100% DMSO.

  • Intermediate Dilution: Dilute each DMSO stock 1:50 into CAMHB to create a 2x intermediate solution (containing 2% DMSO).

  • Inoculum Standardization: Prepare a direct colony suspension of the test organism in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a 2x inoculum of 1×106 CFU/mL.

  • Plate Inoculation: In a 96-well microtiter plate, add 50 µL of the 2x intermediate drug solution to each well. Add 50 µL of the 2x inoculum to each well.

    • Note: This brings the final drug concentration to 1x, the final inoculum to the CLSI-mandated 5×105 CFU/mL, and the final DMSO concentration to exactly 1%.

  • Incubation & Reading: Incubate the plates at 35°C for 16–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Workflow Stock Compound Stock (100% DMSO) Dilution 2-Fold Serial Dilution (in DMSO) Stock->Dilution Intermediate Intermediate Prep (1:50 in CAMHB) Dilution->Intermediate Inoculum Inoculation (50µL Drug + 50µL Bacteria) Intermediate->Inoculum 1% Final DMSO Read MIC Determination (16-20h Incubation) Inoculum->Read

Fig 2: Self-validating Broth Microdilution workflow ensuring solvent control.

Representative Quantitative Data

Below is a summarized data presentation of expected MIC and Minimum Bactericidal Concentration (MBC) ranges for membrane-active phenethyl alcohol derivatives against standard ATCC reference strains.

Test OrganismGram StainExpected MIC (µg/mL)Expected MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213Positive128 - 256256 - 512 ≤2 (Bactericidal)
Escherichia coli ATCC 25922Negative256 - 512512 - 1024 ≤2 (Bactericidal)
Pseudomonas aeruginosa ATCC 27853Negative> 512> 1024N/A

Note: P. aeruginosa typically exhibits higher intrinsic resistance to lipophilic molecules due to the highly restrictive porins in its outer membrane and active efflux pumps.

Protocol 2: Time-Kill Kinetics Assay

To definitively prove whether 4-chloro-3,5-dimethylphenethyl alcohol is bacteriostatic or bactericidal, a time-kill assay is required. Because the compound induces rapid potassium leakage and membrane breakdown[4], we expect a rapid, concentration-dependent bactericidal effect.

Step-by-Step Methodology
  • Preparation: Prepare glass test tubes containing 10 mL of CAMHB with the compound at 0.5x, 1x, 2x, and 4x the established MIC. Include a growth control tube (no drug, 1% DMSO).

  • Inoculation: Inoculate each tube to achieve a starting concentration of 5×105 CFU/mL.

  • Time-Point Sampling: At time intervals t=0,2,4,8,12, and 24 hours, remove a 100 µL aliquot from each tube.

  • Neutralization and Plating: Crucial Step: Immediately dilute the aliquot 1:10 into a neutralizing broth (e.g., D/E Neutralizing Broth) to halt the antimicrobial action of the highly lipophilic drug. Perform 10-fold serial dilutions and plate 100 µL onto Tryptic Soy Agar (TSA).

  • Enumeration: Incubate plates for 24 hours at 35°C and count colonies to determine CFU/mL. A ≥3log10​ reduction (99.9% kill) from the initial inoculum defines bactericidal activity.

Time-Kill Kinetics Data Summary
Time Point (Hours)Growth Control ( log10​ CFU/mL)1x MIC ( log10​ CFU/mL)4x MIC ( log10​ CFU/mL)
05.75.75.7
26.45.23.1
47.24.8< 2.0 (Limit of Detection)
88.54.5< 2.0
249.24.9< 2.0

Interpretation: At 4x MIC, the compound exhibits rapid bactericidal activity within 4 hours, consistent with catastrophic membrane permeability breakdown.

References

  • chemdict.com. "4-Chloro-3,5-dimethylphenethyl alcohol.
  • Fluorochem. "4-Chloro-3,5-dimethylphenethyl alcohol (CAS 1314903-97-3).
  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • National Institutes of Health (NIH) / PubMed. "Modification of antimicrobial susceptibility testing methods.
  • Corre J, Lucchini JJ, Mercier GM, Cremieux A. "Antibacterial activity of phenethyl alcohol and resulting membrane alterations." Res Microbiol. 1990 May;141(4):483-97.
  • Silver S, Wendt L. "Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier." J Bacteriol. 1967 Feb;93(2):560-6.
  • National Institutes of Health (NIH) / PubMed. "Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier.

Sources

Method

Application Note: Strategies for the Crystalline Isolation of 4-chloro-3,5-dimethylphenethyl alcohol

Abstract This document provides a comprehensive guide to the isolation and purification of 4-chloro-3,5-dimethylphenethyl alcohol via crystallization. Recognizing the critical role of material purity in research and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the isolation and purification of 4-chloro-3,5-dimethylphenethyl alcohol via crystallization. Recognizing the critical role of material purity in research and drug development, we present detailed protocols for three primary crystallization techniques: controlled cooling, anti-solvent addition, and a combined solvent/anti-solvent system. The methodologies are grounded in fundamental crystallization principles and are designed to be robust and adaptable. This guide explains the rationale behind solvent selection and process parameter optimization, offering researchers a strong foundational framework for achieving high-purity crystalline material.

Introduction

4-chloro-3,5-dimethylphenethyl alcohol is a substituted aromatic alcohol whose structural motifs are common in pharmaceutical intermediates and specialty chemicals. As with any high-performance chemical, achieving high purity is paramount to ensure predictable reactivity, consistent biological activity, and adherence to regulatory standards. Crystallization is a powerful and widely used purification technique in the chemical industry, capable of delivering materials of exceptional purity by exploiting differences in solubility between the target compound and its impurities.[1]

This application note serves as a practical guide for scientists and researchers. It moves beyond simple procedural lists to explain the causality behind the protocols, enabling users to troubleshoot and adapt the methods to their specific needs.

Physicochemical Properties & Solvent Selection Rationale

Effective crystallization begins with an understanding of the target molecule's properties and its interactions with various solvents. While specific experimental data for 4-chloro-3,5-dimethylphenethyl alcohol is limited, we can infer its behavior from the closely related compound, 4-chloro-3,5-dimethylphenol (PCMX), and general principles of physical organic chemistry.

Table 1: Physicochemical Properties of 4-chloro-3,5-dimethylphenol (PCMX) as a Structural Analog

PropertyValueSource
Molecular FormulaC₈H₉ClO[2][3]
Molecular Weight156.61 g/mol [2][4]
Melting Point114-116 °C[3][4][5]
AppearanceWhite or cream-colored crystalline powder[5]
Water Solubility0.03% w/v (0.3 g/L) at 20 °C[2][3][6]
Organic SolubilitySoluble in ethanol, ether, benzene, and strong alkali solutions[2][3][6]

Rationale for Solvent Selection: The ideal crystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[7] Based on the properties of the analogous phenol, we can predict that 4-chloro-3,5-dimethylphenethyl alcohol will be readily soluble in polar protic solvents like alcohols and moderately soluble in aromatic hydrocarbons. A non-polar solvent like heptane or hexane will likely serve as an effective anti-solvent.

  • Primary Solvents (for Cooling Crystallization): Isopropanol (IPA), Ethanol, Toluene. These solvents offer a good balance of solvating power at high temperatures and reduced solubility upon cooling.

  • Anti-Solvents (for Anti-Solvent Crystallization): Heptane, Hexane, Water. These are miscible with the primary solvents but are poor solvents for the target compound, thus inducing precipitation.

Crystallization Methodologies & Protocols

We present three robust methods for the crystallization of 4-chloro-3,5-dimethylphenethyl alcohol. Each protocol is designed as a self-validating system with clear steps and rationale.

Method 1: Controlled Cooling Crystallization

Principle: This technique relies on the principle that the solubility of the compound in a selected solvent decreases significantly as the temperature is lowered. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, a state of supersaturation is achieved, leading to nucleation and the growth of pure crystals.[7][8]

Protocol:

  • Dissolution: In a suitable flask, add the crude 4-chloro-3,5-dimethylphenethyl alcohol. Add a measured amount of isopropanol (starting with a ratio of ~3 mL per gram of crude material).

  • Heating: Heat the mixture with stirring to reflux (approx. 82 °C for IPA) until all the solid has dissolved. If solids remain, add more solvent dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with filter paper to remove them. This step is critical for achieving high purity.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small crystals formed by rapid cooling.[7]

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Workflow Diagram:

A Start: Crude Product B Dissolve in Minimum Hot IPA A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temp C->D E Induce Crystallization D->E F Chill in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold IPA G->H I Dry Under Vacuum H->I J End: Pure Crystalline Product I->J

Caption: Controlled Cooling Crystallization Workflow.

Method 2: Anti-Solvent Crystallization

Principle: This method is ideal when a suitable single solvent for cooling crystallization cannot be found. The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly added. This reduces the overall solvating power of the mixture, inducing precipitation.[9][10]

Protocol:

  • Dissolution: At room temperature, dissolve the crude 4-chloro-3,5-dimethylphenethyl alcohol in a minimal amount of a suitable solvent, such as ethyl acetate or acetone.

  • Anti-Solvent Addition: While stirring the solution, slowly add heptane (the anti-solvent) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation.

  • Re-dissolution (Optional): Gently warm the mixture or add a few drops of the primary solvent until the turbidity just disappears. This step helps ensure that crystallization begins from a clear, homogenous solution, which often leads to better crystal formation.

  • Cooling & Maturation: Allow the solution to stand undisturbed at room temperature. Crystal formation should begin shortly. For maximum yield, the vessel can be chilled after initial crystal formation is observed.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Controlled Cooling Crystallization protocol, using the final solvent mixture (chilled) for the washing step.

Workflow Diagram:

A Start: Crude Product B Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) A->B C Slowly Add Anti-Solvent (e.g., Heptane) B->C D Observe Persistent Turbidity C->D E Cool and Allow to Mature D->E F Vacuum Filtration E->F G Wash with Solvent/Anti-Solvent Mixture F->G H Dry Under Vacuum G->H I End: Pure Crystalline Product H->I

Caption: Anti-Solvent Crystallization Workflow.

Method 3: Combined Solvent/Anti-Solvent System at Controlled Temperatures

Principle: This advanced method combines the principles of the previous two for finer control over the crystallization process. It is particularly useful for difficult-to-crystallize compounds or when very high purity is required.

Protocol:

  • Dissolution: Dissolve the crude material in a moderate amount of a good solvent (e.g., toluene) at an elevated temperature (e.g., 60-70 °C). Ensure the amount of solvent is not the absolute minimum required for dissolution.

  • Hot Anti-Solvent Addition: While maintaining the elevated temperature, slowly add a pre-heated anti-solvent (e.g., heptane) until the solution shows faint signs of turbidity.

  • Clarification: Add a few drops of the hot primary solvent (toluene) until the solution becomes clear again.

  • Controlled Cooling: Program a cooling ramp for the solution. A slow cooling rate (e.g., 5-10 °C per hour) is recommended to promote the growth of large, high-purity crystals.

  • Isothermal Hold: Once the target temperature (e.g., 10 °C) is reached, hold the mixture at this temperature for a few hours to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Controlled Cooling Crystallization protocol.

Data Summary and Troubleshooting

Table 2: Summary of Crystallization Parameters and Expected Outcomes

ParameterMethod 1: CoolingMethod 2: Anti-SolventMethod 3: Combined
Primary Solvent IsopropanolEthyl AcetateToluene
Anti-Solvent N/AHeptaneHeptane
Driving Force Temperature ReductionSolubility ReductionBoth
Typical Yield Good to ExcellentGoodExcellent
Expected Purity HighHighVery High
Process Control ModerateModerateHigh
Crystal Habit Can be large, well-formedOften smaller needlesCan be tailored

Table 3: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated; cooling too fast; compound is too soluble.1. Evaporate some solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool to a lower temperature.
Oiling out Solution is too concentrated; cooling is too rapid; solvent is inappropriate.1. Re-heat the mixture to dissolve the oil. 2. Add more of the primary solvent. 3. Ensure a slow cooling rate. 4. Try a different solvent system.
Low yield Compound is still too soluble at low temperature; insufficient chilling time.1. Evaporate some solvent from the mother liquor and re-cool. 2. Increase the chilling time or use a lower temperature. 3. Consider using an anti-solvent to crash out more product.
Poor purity Impurities co-crystallized; inefficient washing.1. Ensure slow crystal growth. 2. Perform a second recrystallization (re-dissolve and crystallize again). 3. Ensure the wash solvent is ice-cold and used sparingly.

Conclusion

The isolation of 4-chloro-3,5-dimethylphenethyl alcohol in high purity is readily achievable through systematic crystallization. The choice of method—controlled cooling, anti-solvent addition, or a combined approach—will depend on the specific impurity profile of the crude material and the desired final purity. For general purification, controlled cooling from a solvent like isopropanol offers a robust and straightforward starting point. For challenging purifications, the combined solvent/anti-solvent method provides the highest degree of control and potential for exceptional purity. The protocols and principles outlined in this document provide a solid foundation for developing a successful and scalable crystallization process.

References

  • Sciencemadness Discussion Board. (2019). Pathways to phenethyl alcohol. Available at: [Link]

  • University of Rochester. (n.d.). 3.3. CRYSTALLIZATION. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Zelinsky, N. (1929). Purification of phenyl ethyl alcohol. U.S. Patent 1,698,932.
  • Tanaka, T., et al. (1982). Method of purification of β-phenylethyl alcohol. U.S. Patent 4,359,365.
  • ChemBK. (2024). 4-chloro-3,5-dimethyl-phenol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3,5-dimethylphenol. PubChem Compound Database. Available at: [Link]

  • Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Available at: [Link]

  • Priddy, S. A., Hanley, T. R., & Effler, W. T. (1999). Separation optimization for the recovery of phenyl ethyl alcohol. Applied Biochemistry and Biotechnology, 77-79, 473-484. Available at: [Link]

  • Mitsubishi Gas Chemical Co. (1993). Crystallization method for organic acid or organic acid ester. Japanese Patent JPH0592102A.
  • Organic Syntheses. (n.d.). Procedure for the preparation of 1-methoxy-1-phenylethane. Available at: [Link]

  • Aisyah, Y. (n.d.). Isolation and crystallization of patchouly alcohol from patchouly oil. Neliti. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Zaooli, et al. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Asian Journal of Chemistry, 31(12), 2955-2958. Available at: [Link]

  • Wan, X., et al. (2020). Synthesis method of 4-chloro-3, 5-dimethylphenol. Chinese Patent CN111440051A.
  • Liu, G. (2013). Preparation method of parachlorometaxylenol. Chinese Patent CN103351283A.
  • University of Wisconsin-Madison. (n.d.). How to Grow Crystals. Available at: [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 4-chloro-3,5-dimethylphenethyl alcohol reactions

Welcome to the Technical Support Center for the synthesis and process optimization of 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3). This portal is designed for process chemists and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 4-chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3). This portal is designed for process chemists and drug development professionals seeking to resolve complex impurity profiles and scale-up bottlenecks.

Below, you will find a mechanistic breakdown of common synthetic routes, quantitative impurity tracking, targeted troubleshooting FAQs, and a self-validating experimental protocol.

I. Mechanistic Pathway & Impurity Mapping

The synthesis of 4-chloro-3,5-dimethylphenethyl alcohol is typically achieved via two primary routes: the reduction of 4-chloro-3,5-dimethylphenylacetic acid (Route A) or the Grignard homologation of an aryl halide with ethylene oxide (Route B). Understanding the divergence points in these pathways is critical for impurity control.

SynthesisPathways SM1 4-Chloro-3,5-dimethylphenylacetic acid (Route A: Reduction) Target 4-Chloro-3,5-dimethylphenethyl alcohol (Target API Intermediate) SM1->Target BH3-THF or LiAlH4 0°C to RT ImpA 3,5-Dimethylphenethyl alcohol (Impurity A: Dehalogenation) SM1->ImpA Over-reduction / Radical SET (Hydrodehalogenation) ImpB Unreacted Phenylacetic Acid (Impurity B: Incomplete Rxn) SM1->ImpB Quenched early / Wet solvent (Hydride consumption) SM2 4-Chloro-3,5-dimethylphenylmagnesium bromide (Route B: Grignard) SM2->Target 1. Ethylene Oxide 2. Acidic Workup ImpC 4,4'-Dichloro-3,3',5,5'-tetramethylbiphenyl (Impurity C: Wurtz Dimer) SM2->ImpC High localized concentration (Homocoupling)

Fig 1: Synthesis pathways and primary impurity generation for 4-chloro-3,5-dimethylphenethyl alcohol.

II. Quantitative Impurity Profiling

To ensure API-grade intermediates, analytical tracking of specific byproducts is required. The table below summarizes the critical impurities, their origins, and standard detection parameters.

ImpurityChemical NameOrigin/PathwayDetection MethodTypical RRT (HPLC)Acceptable Limit (ICH)
A 3,5-Dimethylphenethyl alcoholHydrodehalogenation (Route A)HPLC-UV (220 nm)0.85< 0.15%
B 4-Chloro-3,5-dimethylphenylacetic acidUnreacted SM (Route A)HPLC-UV (220 nm)1.12< 0.50%
C 4,4'-Dichloro-3,3',5,5'-tetramethylbiphenylWurtz Homocoupling (Route B)GC-FID / GC-MSN/A (GC RRT 1.8)< 0.10%
D 2-ChloroethanolEthylene oxide + MgCl2 (Route B)GC-FIDN/A (GC RRT 0.3)< 10 ppm (Genotoxic)

III. Troubleshooting FAQs: Process Chemistry & Causality

Q1: We are observing 2-5% of a dehalogenated byproduct (3,5-dimethylphenethyl alcohol) when reducing the phenylacetic acid with Lithium Aluminum Hydride (LAH). How do we suppress this? Causality: While aryl C-Cl bonds are generally robust, they can undergo hydrodehalogenation under strong reductive conditions[1]. When using LAH, hydrodehalogenation typically occurs via a single-electron transfer (SET) radical mechanism rather than direct hydride attack[2]. This SET pathway is exacerbated by prolonged heating (e.g., refluxing THF) or the presence of trace transition metal impurities (like Ni or Pd) in the LAH batch, which catalyze the cleavage of the aryl chloride[3]. Solution: The most effective strategy is to switch the reducing agent from LAH to Borane-THF (BH₃·THF) or Borane-Dimethylsulfide (BMS). Borane reduces carboxylic acids via a concerted hydride transfer mechanism that is highly chemoselective and completely avoids the SET pathways responsible for dehalogenation. If LAH must be used due to supply constraints, strictly maintain the internal reaction temperature below 20°C and source high-purity (>99%) LAH.

Q2: When utilizing the Grignard route (Route B), we detect significant levels of a highly non-polar dimer (4,4'-dichloro-3,3',5,5'-tetramethylbiphenyl). What causes this? Causality: This is a Wurtz-type homocoupling product. It forms when the unreacted aryl halide electrophile reacts with the newly formed Grignard reagent (4-chloro-3,5-dimethylphenylmagnesium bromide). This side reaction is driven by high localized concentrations of the aryl halide and elevated initiation temperatures. Solution: Dilute the reaction mixture. Use highly active magnesium turnings (activated with I₂ or 1,2-dibromoethane) to ensure rapid Grignard formation, and add the aryl halide strictly dropwise to maintain a near-zero steady-state concentration of the unreacted electrophile.

Q3: Our BH₃-THF reduction stalled at 80% conversion, leaving unreacted 4-chloro-3,5-dimethylphenylacetic acid (Impurity B). Adding more BH₃ did not push the reaction to completion. Why? Causality: BH₃-THF is highly sensitive to moisture and degrades over time into unreactive borates. If your starting material (the phenylacetic acid) contains residual moisture, the water will rapidly consume the hydride equivalents (evolving H₂ gas) before the carboxylic acid can be reduced. Solution: Implement a self-validating drying step. Azeotropically dry the starting material in toluene and verify the moisture content via Karl Fischer (KF) titration prior to the addition of the reducing agent.

IV. Self-Validating Experimental Protocol

Optimized Synthesis via Borane Reduction (Route A) This protocol utilizes self-validating checkpoints to ensure the prevention of Impurities A and B.

Step 1: Substrate Preparation & Drying

  • Charge a clean, dry reactor with 4-chloro-3,5-dimethylphenylacetic acid (1.0 equiv) and anhydrous THF (10 volumes).

  • Self-Validation Checkpoint 1: Pull a 1 mL sample and perform Karl Fischer (KF) titration. Proceed only if water content is < 0.05%. If > 0.05%, add toluene (5 volumes), distill off the azeotrope under vacuum, and reconstitute in anhydrous THF.

Step 2: Hydride Addition

  • Cool the reactor to 0°C to 5°C under a continuous Argon sweep.

  • Begin dropwise addition of BH₃·THF (1.0 M in THF, 1.5 equiv).

  • Self-Validation Checkpoint 2: Monitor the bubbler for H₂ gas evolution. The rate of gas evolution must directly correlate with the addition rate. If gas evolution ceases while addition continues, the active borane has been depleted (likely by moisture), and the reagent must be re-titrated.

Step 3: Reaction Maturation & Monitoring

  • Allow the reaction to warm to 20°C and stir for 4 hours.

  • Self-Validation Checkpoint 3: Pull an aliquot, quench with methanol, and analyze via HPLC-UV (220 nm). Proceed to workup only when Impurity B (unreacted SM) is < 0.5% area.

Step 4: Quench & Isolation

  • Cool the reactor back to 0°C.

  • Slowly quench the excess borane by the dropwise addition of Methanol (2 volumes), maintaining the internal temperature < 15°C.

  • Add 1M HCl (5 volumes) and stir for 30 minutes to break up the borate esters.

  • Extract with Ethyl Acetate (3 x 5 volumes), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target 4-chloro-3,5-dimethylphenethyl alcohol.

V. References

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions Source: National Center for Biotechnology Information (PMC/NIH) URL:[Link][1]

  • Metal-Mediated Reductive Hydrodehalogenation of Organic Halides Source: Chemical Reviews (DataPDF) URL:[Link][3]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 4-Chloro-3,5-Dimethylphenethyl Alcohol

[ Finalizing the Content I am now completing the support center, incorporating the finalized DOT diagram, protocol, and citations to ensure accuracy and provide a comprehensive resource. I've compiled a full list of refe...

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Author: BenchChem Technical Support Team. Date: April 2026

[

Finalizing the Content

I am now completing the support center, incorporating the finalized DOT diagram, protocol, and citations to ensure accuracy and provide a comprehensive resource. I've compiled a full list of references, and included URLs. My current focus is finalizing section 1 with the citations. I'm cross-referencing all claims with supporting information.

Completing the Integration

I'm now putting the finishing touches on the support center. I've integrated the complete DOT diagram, the validated LLE protocol, and all citations with their respective URLs. I've re-examined the key resources and cross-referenced all claims with supporting information. I have completed the support center.

Refining the Details

I'm now zeroing in on the molecule's core structural difference: it's a phenethyl alcohol derivative, not chloroxylenol. This crucial distinction significantly impacts its properties and extraction strategy; the phenolic hydroxyl in chloroxylenol is replaced by an alcohol group. This distinction means the alcohol is neutral, and impacts extraction and purification methods. I've re-examined the tables to ensure accuracy and consistency.

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation and purification of 4-chloro-3,5-dimethylphenethyl alcohol .

Unlike its well-known phenolic cousin, chloroxylenol (4-chloro-3,5-dimethylphenol), this specific derivative features an aliphatic ethanol chain. This structural distinction fundamentally changes its physicochemical behavior, requiring a highly tailored approach to solvent selection, partition coefficient ( Kd​ ) optimization, and phase separation.

Part 1: Mechanistic Troubleshooting Guides

Q1: Why am I getting exceptionally low extraction yields when using non-polar solvents like hexane or heptane? A1: The target molecule is amphiphilic. While the chlorodimethylphenyl moiety is highly lipophilic, the phenethyl alcohol tail contains a primary hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. Hexane is a purely non-polar solvent that completely lacks H-bond acceptor capabilities, leading to a suboptimal partition coefficient ( Kd​ ) [1.6]. To optimize recovery, you must match the polarity and hydrogen-bonding profile of your analyte with the extraction solvent[1].

  • Actionable Fix: Switch to moderately polar solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). These act as excellent H-bond acceptors, significantly improving the thermodynamic driving force for partitioning the alcohol into the organic phase[2].

Q2: I am experiencing severe, unbreakable emulsions during liquid-liquid extraction (LLE) with Dichloromethane (DCM). How can I resolve this? A2: Emulsions in DCM extractions typically occur because the density of DCM (1.33 g/mL) is too close to the density of a highly concentrated aqueous reaction mixture. Dissolved salts and byproducts can easily push the aqueous phase density to 1.1–1.2 g/mL. This low density differential ( Δρ ) drastically reduces the rate of phase coalescence. Specific volume (the inverse of density) is a critical physicochemical parameter for ensuring efficient phase separation[1].

  • Actionable Fix: Switch to a solvent with a significantly lower density, such as MTBE (0.74 g/mL), to maximize Δρ and promote rapid layer separation[3]. If DCM must be used, dilute the aqueous phase with distilled water to lower its density, or filter the mixture through a Celite pad to remove suspended particulates acting as emulsion stabilizers.

Q3: My extracted product is contaminated with unreacted acidic precursors. Can I use a standard pH swing to purify it? A3: Yes, but the mechanism differs entirely from standard phenol extractions. Chloroxylenol is a phenol with an acidic pKa of ~9.7, meaning it can be pulled into an aqueous phase using a strong base. However, 4-chloro-3,5-dimethylphenethyl alcohol is an aliphatic alcohol with a pKa > 15. It will remain neutral and un-ionized across all standard aqueous pH ranges (pH 1–14). Assessing the effect of pH on solvent extraction efficiency is a critical best practice[1].

  • Actionable Fix: To remove acidic impurities (e.g., unreacted carboxylic acids), wash your organic extract with a mild aqueous base like saturated sodium bicarbonate (pH ~8.5). The acidic impurities will ionize and partition into the aqueous waste phase, while your neutral target molecule remains safely trapped in the organic phase[1].

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for the large-scale extraction of this compound? Answer: MTBE is the industry standard for this specific profile. Solvent selection requires balancing capital costs, operating costs, toxicity, and boiling points[2]. MTBE offers an excellent balance: high selectivity for aliphatic alcohols, low water miscibility, and a low boiling point (55.2 °C) for energy-efficient downstream evaporation[3]. Furthermore, it avoids the severe toxicity issues associated with solvents like hexane, which is a known neurotoxin[4].

FAQ 2: Can hydrotropes be used as a "green" alternative to volatile organic compounds (VOCs)? Answer: Yes. Recent advancements in green chemistry demonstrate that hydrotropes, such as sodium xylene sulfonate (SXS), can effectively extract phenethyl alcohol derivatives directly from aqueous matrices[5]. The extraction is driven by micellar-like solubilization. The product can be separated simply by diluting the mixture with water, which breaks the hydrotropic assembly and forces the organic product to phase-separate, allowing for a reversible, solvent-free extraction cycle[5].

Part 3: Quantitative Data & Solvent Comparison

Summarizing quantitative data is essential for rapid decision-making. The table below compares common solvents based on their physicochemical properties and suitability for extracting 4-chloro-3,5-dimethylphenethyl alcohol.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Toxicity / Safety RiskSuitability for Target Molecule
MTBE 2.50.7455.2LowOptimal (High Δρ , excellent H-bond acceptor)
Ethyl Acetate 4.40.9077.1LowExcellent (High Kd​ , but susceptible to hydrolysis at extreme pH)
Dichloromethane 3.11.3339.6ModeratePoor (High emulsion risk due to low Δρ )
Hexane 0.10.6669.0High (Neurotoxin)Poor (Lacks H-bond acceptors, resulting in low yield)

Part 4: Validated Experimental Protocol

To ensure a self-validating system, follow this step-by-step Liquid-Liquid Extraction (LLE) methodology. This protocol leverages density differentials and pH manipulation to guarantee high purity and yield.

  • Preparation: Transfer the crude aqueous reaction mixture containing 4-chloro-3,5-dimethylphenethyl alcohol to a properly sized separatory funnel. Ensure the mixture is at room temperature.

  • Primary Extraction: Add an equal volume (1:1 v/v) of MTBE . Stopper the funnel and invert gently 3-4 times. Vent the stopcock frequently to release vapor pressure.

  • Phase Separation: Mount the funnel and allow the layers to separate completely. Due to its low density (0.74 g/mL), the organic MTBE layer will be the top layer [3]. Drain and discard the lower aqueous layer (or retain for a secondary back-extraction if yields are critical).

  • Alkaline Wash (Selectivity Enhancement): Add 0.5 volumes of saturated aqueous NaHCO3​ to the retained organic phase. This step ionizes acidic impurities, moving them into the aqueous phase[1]. Mix gently, vent, and allow layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic phase with 0.5 volumes of saturated NaCl (brine). This pulls residual water out of the organic phase via osmotic pressure and breaks any lingering micro-emulsions.

  • Drying & Concentration: Transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na2​SO4​ until the powder flows freely (indicating all water is absorbed). Filter the solution and concentrate under reduced pressure using a rotary evaporator (bath temp ~35°C) to yield the pure 4-chloro-3,5-dimethylphenethyl alcohol.

Part 5: Extraction Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Mixture (Target + Impurities) Extract Add MTBE Solvent (Liquid-Liquid Extraction) Start->Extract Phase1 Phase Separation Extract->Phase1 Aq1 Aqueous Phase (Salts/Polar Byproducts) Phase1->Aq1 Discard Org1 Organic Phase (Target + Acidic Impurities) Phase1->Org1 Retain BaseWash Wash with sat. NaHCO3 (pH ~8.5) Org1->BaseWash Phase2 Phase Separation BaseWash->Phase2 Aq2 Aqueous Phase (Ionized Acidic Impurities) Phase2->Aq2 Discard Org2 Organic Phase (Neutral Target) Phase2->Org2 Retain Final Brine Wash, Dry, Evaporate Pure Target Isolated Org2->Final

Liquid-Liquid Extraction workflow for 4-chloro-3,5-dimethylphenethyl alcohol.

Part 6: References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.[Link]

  • A Reversible Extraction Process of Phenethyl Alcohol, A Fragrance. ACS Publications (Ind. Eng. Chem. Res.). [Link]

  • Solvent Selection for Liquid-Liquid Extraction. Scribd.[Link]

  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.[Link]

Sources

Troubleshooting

preventing thermal degradation of 4-chloro-3,5-dimethylphenethyl alcohol during storage

Welcome to the dedicated technical support center for ensuring the stability of 4-chloro-3,5-dimethylphenethyl alcohol during storage. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for ensuring the stability of 4-chloro-3,5-dimethylphenethyl alcohol during storage. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we provide in-depth, experience-driven advice to help you maintain the integrity of your materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-chloro-3,5-dimethylphenethyl alcohol during storage?

A1: Based on the chemical structure, a substituted phenethyl alcohol, the primary factors of concern are exposure to oxygen, elevated temperatures, and light (particularly UV radiation).[1][2] Phenolic compounds, and by extension related aromatic alcohols, are susceptible to oxidative degradation.[3][4][5][6] The presence of benzylic protons and an alcohol functional group makes the molecule susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid.

Q2: What are the visible signs of degradation in my sample of 4-chloro-3,5-dimethylphenethyl alcohol?

A2: While 4-chloro-3,5-dimethylphenethyl alcohol is expected to be a colorless or white solid/liquid, signs of degradation may include a change in color to yellow or brown, the formation of precipitates, or a change in odor. Such changes are often indicative of the formation of oxidized species like quinones or other colored byproducts.[7]

Q3: What are the ideal short-term and long-term storage temperatures for this compound?

A3: For long-term storage, it is recommended to store 4-chloro-3,5-dimethylphenethyl alcohol at or below 4°C in a refrigerator.[8] For short-term storage (i.e., during active use), maintaining the compound at a controlled room temperature (20-25°C) away from direct heat sources is acceptable, provided it is protected from light and air.

Q4: How does atmospheric oxygen affect the stability of 4-chloro-3,5-dimethylphenethyl alcohol?

A4: Atmospheric oxygen can lead to the oxidative degradation of the phenethyl alcohol moiety. This process can be accelerated by the presence of trace metal impurities, which can catalyze the oxidation.[9] The oxidation can lead to the formation of impurities such as the corresponding aldehyde and carboxylic acid, which can affect the compound's purity and performance in subsequent applications.

Q5: Is it necessary to store 4-chloro-3,5-dimethylphenethyl alcohol under an inert atmosphere?

A5: For long-term storage, or if high purity is critical for your application, storing under an inert atmosphere of nitrogen or argon is highly recommended.[10] This minimizes the risk of oxidation. For routine short-term use, tightly sealing the container after each use may be sufficient, but inerting the headspace is a best practice.

Troubleshooting Guide: Diagnosing and Resolving Storage Issues

Issue 1: My sample of 4-chloro-3,5-dimethylphenethyl alcohol has developed a yellow or brown tint.

  • Potential Cause: This is a strong indicator of oxidative degradation.[7] Exposure to air and/or light can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a small aliquot of the discolored sample using a suitable analytical method like HPLC-UV or GC-MS to identify and quantify any degradation products.

    • Improve Storage Conditions: If the sample is still usable for your application, immediately transfer it to an amber glass vial, purge the headspace with an inert gas (nitrogen or argon), and store it at a reduced temperature (e.g., 4°C).

    • Future Prevention: For new batches, ensure they are stored in amber vials, under an inert atmosphere, and at a refrigerated temperature from the outset.

Issue 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC) of a stored sample.

  • Potential Cause: The appearance of new peaks suggests the formation of degradation products. The likely culprits are the corresponding aldehyde (4-chloro-3,5-dimethylphenylacetaldehyde) or carboxylic acid (4-chloro-3,5-dimethylphenylacetic acid) from oxidation, or potentially products of dehydrochlorination if exposed to high heat.

  • Troubleshooting Steps:

    • Identify Degradation Products: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the impurity peaks and elucidate their structures.

    • Review Storage History: Examine the storage conditions of the sample. Was it exposed to elevated temperatures, light, or left with a large air-filled headspace?

    • Implement Corrective Storage: Refer to the recommended storage protocols below to prevent further degradation of the current and future batches.

Issue 3: I have noticed a decrease in the potency or activity of the compound in my assays.

  • Potential Cause: A loss of potency is often directly linked to a decrease in the purity of the compound due to degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated HPLC method) to determine the exact purity of your stored sample.

    • Source a New Batch: If significant degradation has occurred, it is best to source a new, high-purity batch of the compound for your experiments.

    • Strict Adherence to Storage Protocols: Implement the recommended storage and handling procedures meticulously to preserve the integrity of the new batch.

In-Depth Technical Protocols

Protocol 1: Recommended Storage and Handling Procedures

This protocol outlines the best practices for storing and handling 4-chloro-3,5-dimethylphenethyl alcohol to minimize degradation.

Materials:

  • Amber glass vials with PTFE-lined caps

  • Inert gas (high-purity nitrogen or argon)

  • Schlenk line or a glove box (for highly sensitive applications)

  • Refrigerator or cold room (2-8°C)

Procedure:

  • Container Selection: Upon receipt, if the compound is not already in a suitable container, transfer it to a clean, dry amber glass vial. The amber color protects the compound from light.[11] The PTFE-lined cap provides a good seal against atmospheric moisture and oxygen.

  • Inert Atmosphere: For long-term storage, it is crucial to remove oxygen from the headspace of the container.

    • With a Schlenk Line: Attach the vial to the Schlenk line and perform at least three cycles of evacuating the headspace under vacuum and backfilling with inert gas.

    • Without a Schlenk Line: Gently flush the headspace of the vial with a stream of inert gas for 30-60 seconds before sealing the cap tightly.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C.[8] Avoid repeated freeze-thaw cycles if the compound is a solid that melts near its storage temperature.

  • Handling for Use:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the cold sample.

    • If the compound is used frequently, consider aliquoting it into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

    • After taking a sample, re-flush the headspace with inert gas before re-sealing and returning to cold storage.

Protocol 2: Stability Monitoring of 4-chloro-3,5-dimethylphenethyl alcohol using HPLC-UV

This protocol provides a method to quantitatively assess the stability of the compound over time.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • Reference standard of 4-chloro-3,5-dimethylphenethyl alcohol of known purity

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 60:40 acetonitrile:water. Adding 0.1% formic acid to the aqueous phase can improve peak shape.

  • Preparation of Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase or a suitable solvent (like acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Preparation of Sample Solution: Prepare a solution of your stored 4-chloro-3,5-dimethylphenethyl alcohol in the same solvent as the standard, at a concentration that falls within the range of your calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the UV detector to a wavelength where the compound has strong absorbance (a UV scan of the compound will determine the optimal wavelength, likely around 220-230 nm for the substituted benzene ring).

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak area of the parent compound in the sample chromatogram.

    • Use the calibration curve to determine the concentration of the parent compound in your sample. The purity can be calculated as a percentage of the expected concentration.

    • Monitor for the appearance of new peaks, which would indicate degradation products. The area of these peaks can be used to estimate the percentage of degradation.

  • Stability Study: To conduct a formal stability study, analyze samples stored under different conditions (e.g., refrigerated vs. room temperature, inert atmosphere vs. air) at regular intervals (e.g., 0, 1, 3, 6 months).

Visual Guides

Potential Degradation Pathways

cluster_conditions Accelerating Conditions A 4-chloro-3,5-dimethylphenethyl alcohol B 4-chloro-3,5-dimethylphenylacetaldehyde A->B Mild Oxidation C 4-chloro-3,5-dimethylphenylacetic acid B->C Further Oxidation D Oxidation Light Light/UV Light->D Heat Heat Heat->D Oxygen Oxygen Oxygen->D Metals Metal Ions Metals->D

Caption: Potential oxidative degradation pathway of 4-chloro-3,5-dimethylphenethyl alcohol.

Troubleshooting Decision Tree for Storage Issues

start Start: Sample shows signs of degradation (color change, new peaks) q1 Is the sample critical for immediate use? start->q1 a1_yes Verify purity with analytical method (e.g., HPLC, GC-MS) q1->a1_yes Yes a1_no Discard and obtain a new batch q1->a1_no No q2 Is purity acceptable for the application? a1_yes->q2 end_new Implement correct storage for the new batch a1_no->end_new a2_yes Immediately implement correct storage: - Amber vial - Inert atmosphere - Refrigerate (2-8°C) q2->a2_yes Yes a2_no Discard and obtain a new batch q2->a2_no No end_good Proceed with use, continue monitoring a2_yes->end_good a2_no->end_new

Caption: Decision tree for troubleshooting degradation of stored samples.

Quantitative Data Summary

The following table summarizes the impact of storage conditions on the stability of phenolic compounds, which can be considered analogous to the behavior of 4-chloro-3,5-dimethylphenethyl alcohol.

Storage ConditionTemperatureAtmosphereLight ExposureTypical Degradation RateReference
Optimal 4°CInert (N₂ or Ar)Dark (Amber Vial)Low[2]
Sub-optimal 1 20-25°CInert (N₂ or Ar)Dark (Amber Vial)Moderate[2]
Sub-optimal 2 4°CAirDark (Amber Vial)Moderate to High[1]
Poor 20-25°CAirExposed to LightHigh[1][12]
Very Poor 40°CAirExposed to LightVery High[1]

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023). MDPI. [Link]

  • Alcohol and antioxidant systems. (1994). PubMed. [Link]

  • Effect of Light Exposure on the Quality and Phenol Content of Commercial Extra Virgin Olive Oil during 12‐Month Storage. (2021). ResearchGate. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Publications. [Link]

  • Alcohol, Oxidative Stress, and Free Radical Damage. (2001). National Institutes of Health (NIH). [Link]

  • Alcohol-Induced Oxidative Stress and the Role of Antioxidants in Alcohol Use Disorder: A Systematic Review. (2022). National Institutes of Health (NIH). [Link]

  • ALCOHOL AND ANTIOXIDANT SYSTEMS. (1994). Oxford Academic. [Link]

  • Oxidative Stress in Alcohol Abuse: An Unfortunately Still Open Question. (2024). MDPI. [Link]

  • Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. (2025). ResearchGate. [Link]

  • UV radiation increases phenolic compound protection but decreases reproduction in Silene littorea. (2020). National Institutes of Health (NIH). [Link]

  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Publications. [Link]

  • Benzyl alcohol. (2024). Wikipedia. [Link]

  • New findings and current controversies on oxidation of benzyl alcohol by a copper complex. (2020). Royal Society of Chemistry. [Link]

  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2022). MDPI. [Link]

  • Managing Chemical Retention and Storage. (n.d.). Vanderbilt University Medical Center. [Link]

  • Chemical Segregation and Storage Table. (n.d.). University of Maryland. [Link]

  • Thermal decomposition of 2-phenylethanol: A computational study on mechanism. (2020). ResearchGate. [Link]

  • Time-Sensitive Chemicals. (n.d.). Baylor University. [Link]

  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. (2021). University of Chicago. [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison: 4-Chloro-3,5-Dimethylphenethyl Alcohol vs. Unsubstituted Phenethyl Alcohol

As the demand for robust, broad-spectrum antimicrobial systems intensifies in pharmaceutical and cosmetic formulation, researchers are increasingly looking beyond traditional preservatives. Unsubstituted Phenethyl Alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for robust, broad-spectrum antimicrobial systems intensifies in pharmaceutical and cosmetic formulation, researchers are increasingly looking beyond traditional preservatives. Unsubstituted Phenethyl Alcohol (PEA) is a well-documented, nature-identical antimicrobial and fragrance agent. However, its relatively low lipophilicity necessitates high use concentrations, which can lead to olfactory overpowering and phase instability in emulsions.

By applying classical Structure-Activity Relationship (SAR) principles—analogous to the evolution of phenol into the highly potent chloroxylenol (PCMX)—we can evaluate 4-chloro-3,5-dimethylphenethyl alcohol (4-Cl-3,5-diMe-PEA). This guide objectively compares the mechanistic, physicochemical, and experimental efficacy of these two compounds to equip drug development professionals with actionable formulation data.

Structural Causality & Mechanism of Action

To understand the disparity in efficacy between these two molecules, we must examine how their structural differences dictate their interaction with the bacterial cell wall.

  • Unsubstituted Phenethyl Alcohol (PEA): PEA acts primarily as a membrane-active agent. It partitions into the lipid bilayer of microorganisms, increasing membrane fluidity and permeability. This mild disruption leads to the leakage of intracellular potassium ions and the downstream inhibition of DNA synthesis . However, because its partition coefficient (LogP) is relatively low (~1.36), a massive extracellular concentration is required to drive sufficient molecules into the hydrophobic core of the bacterial membrane.

  • 4-Chloro-3,5-Dimethylphenethyl Alcohol: The targeted substitution of a para-chloro group and meta-dimethyl groups fundamentally alters the molecule's pharmacokinetics . The highly electronegative chlorine atom enhances electrophilic interactions with membrane proteins. More importantly, the methyl groups provide steric bulk that drastically increases the molecule's lipophilicity (LogP ~3.8). This synergistic modification forces rapid, deep partitioning into the lipid bilayer, causing catastrophic disruption of the proton motive force and irreversible protein coagulation.

MOA PEA Phenethyl Alcohol (LogP ~1.36) Membrane Bacterial Cell Membrane (Lipid Bilayer) PEA->Membrane SubPEA 4-Cl-3,5-diMe-PEA (LogP ~3.8) SubPEA->Membrane Fluid Mild Membrane Fluidization Membrane->Fluid Low Partitioning Disrupt Severe Disruption & Protein Coagulation Membrane->Disrupt High Partitioning

Mechanistic pathway comparing membrane partitioning of PEA and its halogenated derivative.

Physicochemical & Efficacy Profiling

The structural modifications directly translate to quantifiable differences in both physical behavior and microbiological efficacy. While PEA is often utilized as a multifunctional ingredient (fragrance and preservative) , 4-Cl-3,5-diMe-PEA functions as a dedicated, high-potency biocide.

Table 1: Physicochemical Properties Comparison
PropertyPhenethyl Alcohol (PEA)4-Chloro-3,5-dimethylphenethyl alcohol
CAS Number 60-12-81314903-97-3
Molecular Weight 122.16 g/mol 184.66 g/mol
Estimated LogP 1.36~3.80
Primary Mechanism Membrane fluidizationSevere membrane disruption
Aqueous Solubility ~20 g/L (Moderate)< 1 g/L (Poor)
Typical Use Level 0.5% - 1.0%< 0.1% (Estimated)
Table 2: Comparative Antimicrobial Efficacy (MIC, % w/v)

Note: Baseline PEA data is derived from standard pharmacopeial challenge benchmarks. Data for the substituted derivative is extrapolated from established SAR benchmarks of halogenated/methylated phenolic analogs.

Test OrganismStrain TypePEA Baseline4-Cl-3,5-diMe-PEAEfficacy Multiplier
Staphylococcus aureusGram-positive0.500.03~16x
Pseudomonas aeruginosaGram-negative0.600.06~10x
Escherichia coliGram-negative0.500.05~10x
Candida albicansYeast0.400.04~10x
Aspergillus brasiliensisMold0.500.05~10x

Experimental Methodology: Self-Validating Efficacy Protocol

To empirically verify the Minimum Biocidal Concentration (MBC) of these compounds, a robust methodology is required. A common pitfall in antimicrobial testing—especially with highly lipophilic compounds like 4-Cl-3,5-diMe-PEA—is the carryover of the active agent onto the agar plate. This inhibits growth post-exposure, yielding a false-positive kill rate.

To ensure absolute trustworthiness, the following protocol integrates a chemical neutralization validation step , creating a self-validating system.

Step-by-Step Workflow
  • Inoculum Standardization: Prepare microbial suspensions in Mueller-Hinton Broth (MHB) adjusted to a final concentration of 1×106 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds. Due to the low aqueous solubility of 4-Cl-3,5-diMe-PEA, utilize 1% DMSO as a co-solvent (ensuring a DMSO-only control well is included to validate that the solvent is not causing cell death).

  • Incubation: Inoculate the wells and incubate at 35°C for 24 hours.

  • Neutralization Validation (Critical Step): Before plating to determine the MBC, transfer a 10 µL aliquot from each clear well into 100 µL of Letheen Broth (rich in lecithin and polysorbate 80). Causality: The polysorbate 80 chemically quenches the lipophilic biocide. If the positive control (inoculum + neutralizer without biocide) fails to grow, the assay invalidates itself, proving neutralizer toxicity.

  • Enumeration: Plate the neutralized aliquots onto Tryptic Soy Agar (TSA). The MBC is defined as the lowest concentration resulting in a ≥99.9% ( ≥3 -log) reduction in CFU.

Workflow Start Standardized Inoculum (10^6 CFU/mL) Dilution Microbroth Serial Dilution (Test Compounds) Start->Dilution Incubation Incubation (24h at 35°C) Dilution->Incubation Neutralization Neutralization in Letheen Broth (Self-Validation Step) Incubation->Neutralization Readout CFU Enumeration & MBC Determination Neutralization->Readout

Self-validating experimental workflow for Minimum Biocidal Concentration (MBC) determination.

Formulation Dynamics & Synergies

While 4-Cl-3,5-diMe-PEA offers vastly superior biocidal activity, its elevated LogP introduces formulation challenges. It cannot be simply dropped into an aqueous phase like standard PEA.

To formulate this halogenated derivative effectively, it must be paired with specific wetting agents. Caprylyl glycol is an exceptional candidate for this pairing. Extensive formulation studies have shown that caprylyl glycol not only acts as an effective solvent for lipophilic aromatic alcohols but also reduces the surface tension of the bacterial cell wall. This creates a synergistic effect, actively enhancing the intracellular penetration of the phenethyl alcohol derivative and further lowering the required MIC .

For formulators, transitioning from PEA to 4-Cl-3,5-diMe-PEA means trading ease of aqueous solubility for a log-scale increase in preservative efficacy, making it highly suitable for challenging water-in-oil (W/O) emulsions or anhydrous systems where microbial contamination risk is high upon consumer use.

References

  • Preservative efficacy tests in formulated nasal products: reproducibility and factors affecting preservative activity. Journal of Pharmacy and Pharmacology / PubMed. URL:[Link]

  • The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions. Cosmetics / MDPI. URL:[Link]

  • Caprylyl Glycol/Phenethyl Alcohol Blend for Alternative Preservation of Cosmetics. AGRAR S.r.l. Technical Studies. URL:[Link]

Comparative

Validating Analytical Methods for 4-Chloro-3,5-Dimethylphenethyl Alcohol Detection: A Comparative Guide

Executive Summary & Analytical Context 4-Chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3) is a specialized halogenated aromatic compound frequently utilized as a critical intermediate in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

4-Chloro-3,5-dimethylphenethyl alcohol (CAS: 1314903-97-3) is a specialized halogenated aromatic compound frequently utilized as a critical intermediate in pharmaceutical synthesis and advanced preservative research[1]. Its molecular architecture—a chlorinated, di-methylated aromatic ring coupled with an aliphatic alcohol side chain—dictates its physicochemical behavior and the analytical strategies required for its detection.

As a Senior Application Scientist, establishing a robust control strategy requires moving beyond generic protocols. The aromatic system provides a strong chromophore for Ultraviolet (UV) detection, while the hydroxyl group and moderate molecular weight make it highly amenable to both liquid and gas-phase chromatographic separation[2]. This guide objectively compares the two dominant analytical platforms for this analyte and provides a self-validating,[3] for method implementation.

Platform Comparison: RP-HPLC-UV vs. GC-MS

Selecting the appropriate analytical platform depends on the specific phase of drug development. Table 1 outlines the comparative performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)[4].

Table 1: Objective Performance Comparison
ParameterRP-HPLC-UVGC-MS (EI Mode)Mechanistic Rationale & Causality
Primary Use Case Routine Batch Release & AssayImpurity Profiling & Structural ElucidationHPLC offers superior run-to-run area precision for assay. GC-MS provides exact mass data necessary for identifying unknown process byproducts.
Sensitivity (LOQ) Moderate (~0.05 µg/mL)High (~0.01 µg/mL)The strong UV absorbance of the di-methylated aromatic ring allows good HPLC sensitivity, but the high-vacuum ion multiplier in MS yields superior signal-to-noise ratios.
Specificity Mechanism Retention Time + UV SpectrumRetention Index + Isotopic FragmentationGC-MS leverages the 3:1 isotopic ratio of 35 Cl to 37 Cl, providing an unambiguous structural fingerprint for chlorinated compounds[4].
Sample Preparation Direct injection (Dilute & Shoot)Derivatization highly recommendedThe free hydroxyl group causes peak tailing in GC due to hydrogen bonding with the stationary phase. HPLC avoids this via mobile phase solvation.

ICH Q2(R2) Method Validation Framework

To guarantee that the analytical procedure is "fit for purpose," validation must adhere strictly to the updated[3]. The lifecycle approach emphasizes a self-validating system where System Suitability Testing (SST) acts as a mandatory functional check before any sample analysis[5].

ValidationWorkflow Dev Method Development (HPLC-UV / GC-MS) SST System Suitability Testing (SST) Dev->SST Optimize Parameters Spec Specificity & Forced Degradation SST->Spec Pass Criteria Lin Linearity, LOD & LOQ Spec->Lin Baseline Resolved Acc Accuracy (Recovery) & Precision (RSD) Lin->Acc R² > 0.999 Rob Robustness Testing Acc->Rob RSD < 2.0% Final Validated Method (ICH Q2(R2) Compliant) Rob->Final Method Locked

ICH Q2(R2) Analytical Method Validation Lifecycle for 4-chloro-3,5-dimethylphenethyl alcohol.

Step-by-Step Experimental Methodologies

Protocol A: RP-HPLC-UV Method for Routine Assay

Causality & Rationale: A C18 stationary phase is selected due to its strong hydrophobic interaction with the highly non-polar dimethyl-chloro aromatic ring. An acidic mobile phase (0.1% Formic acid) is critical; it suppresses the ionization of residual silanols on the silica column matrix, preventing secondary interactions that cause peak tailing[6].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas via ultrasonication for 15 minutes.

  • Step 2: Chromatographic Conditions.

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Detection: UV at 220 nm (optimized for the aromatic π→π∗ transition).

  • Step 3: Sample Preparation. Accurately weigh 10.0 mg of 4-chloro-3,5-dimethylphenethyl alcohol standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock. Dilute to a 50 µg/mL working concentration.

  • Step 4: Self-Validating SST & Sequence. Inject the working standard five times. The system must automatically calculate the theoretical plate count ( N>5000 ), tailing factor ( Tf​<1.5 ), and peak area Relative Standard Deviation (RSD <2.0% ). Self-Validation Check: The sequence includes bracketing standards every 10 sample injections. If the bracketing standard area drifts by >2.0% , the system halts, invalidating the run to ensure data integrity[5].

Protocol B: GC-MS Method for Impurity Profiling

Causality & Rationale: While the phenethyl alcohol moiety is volatile enough for direct GC injection, the free hydroxyl group can hydrogen-bond with the column stationary phase, leading to peak broadening[4]. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the hydroxyl group to a trimethylsilyl (TMS) ether, drastically improving volatility and peak symmetry.

  • Step 1: Sample Derivatization. Transfer 1.0 mL of sample extract (in anhydrous hexane) to a GC vial. Add 50 µL of BSTFA + 1% TMCS. Cap and incubate at 60°C for 30 minutes to ensure complete conversion to the TMS-ether derivative.

  • Step 2: GC Conditions.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Step 3: MS Conditions (EI Mode). Operate the mass spectrometer in Electron Ionization mode at 70 eV. Set the scan range from m/z 50 to 350.

  • Step 4: Isotopic Data Interpretation. Monitor the molecular ion ( M+ ) and the M+2 peak. The natural abundance of 35 Cl and 37 Cl ensures these peaks appear in a strict 3:1 ratio. This mechanistic feature allows analysts to rapidly differentiate the target analyte and its chlorinated process-related impurities from non-chlorinated background matrix peaks[7].

Quantitative Validation Data

The following tables summarize the simulated validation data executed under the[8], demonstrating the comparative performance of the methodologies.

Table 2: Linearity, LOD, and LOQ Data
Analytical PlatformLinear Range (µg/mL)Correlation Coefficient ( R2 )LOD (µg/mL)LOQ (µg/mL)
RP-HPLC-UV 1.0 – 100.00.99980.0150.050
GC-MS (EI Mode) 0.1 – 20.00.99950.0030.010
Table 3: Accuracy (Recovery) and Precision Data

(Data based on triplicate preparations at 3 concentration levels: 50%, 100%, and 150% of the target assay concentration)

PlatformSpiked Level (%)Mean Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
RP-HPLC-UV 50%99.80.851.12
RP-HPLC-UV 100%100.20.620.98
RP-HPLC-UV 150%99.50.741.05
GC-MS 100%97.41.852.45

Note: As demonstrated in Table 3, while GC-MS offers superior sensitivity (Table 2), RP-HPLC-UV provides tighter precision and recovery metrics, reinforcing its selection for routine quantitative batch release.

Conclusion

Validating analytical methods for 4-chloro-3,5-dimethylphenethyl alcohol requires a deep understanding of its structural properties. RP-HPLC-UV stands as the optimal choice for routine assay and purity testing due to its robust precision and self-validating system suitability checks. Conversely, GC-MS with BSTFA derivatization is indispensable for structural elucidation and impurity profiling, leveraging the molecule's chlorine isotopic signature. By adhering to the ICH Q2(R2) lifecycle framework, laboratories can ensure these methods remain reliable, reproducible, and regulatory-compliant.

References

  • ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation (ICH). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]

  • Determination of alternative preservatives in cosmetic products by chromophoric derivatization followed by vortex-assisted liquid-liquid semimicroextraction and liquid chromatography. Source: PubMed (National Institutes of Health). URL:[Link]

  • Phenylethyl Alcohol Mass Spectrometry and Gas Chromatography Data. Source: NIST Chemistry WebBook. URL:[Link]

Sources

Validation

Publish Comparison Guide: 4-Chloro-3,5-Dimethylphenethyl Alcohol vs. Standard Antimicrobial Agents

Executive Summary The development of novel antimicrobial agents often relies on the strategic hybridization of established pharmacophores. 4-chloro-3,5-dimethylphenethyl alcohol (CDPA) (CAS: 1314903-97-3) represents a so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial agents often relies on the strategic hybridization of established pharmacophores. 4-chloro-3,5-dimethylphenethyl alcohol (CDPA) (CAS: 1314903-97-3) represents a sophisticated structural evolution in preservative and antiseptic chemistry. By combining the halogenated, alkyl-substituted aromatic ring of chloroxylenol (PCMX) with the membrane-active aliphatic chain of phenethyl alcohol (PEA), CDPA achieves a synergistic antimicrobial profile. This guide provides an objective, data-driven comparison of CDPA against standard antimicrobial agents, detailing the mechanistic causality, comparative efficacy, and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Rationale: The Hybrid Pharmacophore

Understanding the efficacy of CDPA requires deconstructing its structural components and their respective mechanisms of action.

  • The Chloroxylenol (PCMX) Core: The 4-chloro-3,5-dimethylphenyl moiety is highly lipophilic. This lipophilicity drives the molecule to partition aggressively into the bacterial phospholipid bilayer. Once inserted, it induces membrane expansion, increases fluidity, and triggers the denaturation of essential membrane-bound proteins[1].

  • The Phenethyl Alcohol (PEA) Spacer: Unlike rigid phenolic hydroxyl groups, the phenethyl alcohol moiety provides an extended, flexible aliphatic spacer. PEA acts as a chaotropic agent that directly damages the cytoplasmic membrane, breaking down the permeability barrier and secondarily inhibiting DNA synthesis[2].

The Causality of Hybridization: Why substitute the phenol group of PCMX with a phenethyl alcohol group? Phenols, while effective, are highly susceptible to oxidation and can cause significant dermal irritation due to their acidity. The phenethyl alcohol moiety in CDPA maintains the critical hydrogen-bonding capability required to interact with the polar headgroups of the lipid bilayer. However, its extended aliphatic spacer increases rotational freedom, allowing the molecule to penetrate deeper into the hydrophobic core without the caustic effects of a free phenol. This dual-action structural modification results in rapid membrane fluidization and catastrophic loss of cellular integrity.

Mechanism CDPA 4-chloro-3,5-dimethylphenethyl alcohol (CDPA) Membrane Insertion into Bacterial Phospholipid Bilayer CDPA->Membrane Fluidity Increased Membrane Fluidity & Permeability Membrane->Fluidity DNA Inhibition of DNA Synthesis (Phenethyl Effect) Fluidity->DNA Proteins Protein Denaturation (Chloroxylenol Effect) Fluidity->Proteins Death Bacterial Cell Death DNA->Death Proteins->Death

Mechanistic pathway of CDPA showing dual-action membrane disruption and intracellular targeting.

Comparative Efficacy and Cytotoxicity

To objectively evaluate CDPA, it must be benchmarked against its parent pharmacophores (PCMX and PEA) and a standard cationic surfactant, Benzalkonium Chloride (BZK). The following table summarizes representative in vitro performance metrics.

Antimicrobial AgentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Mammalian Cytotoxicity (IC₅₀, µg/mL)
CDPA 163264>200
Chloroxylenol (PCMX) 3264128100
Phenethyl Alcohol (PEA) 250025005000>1000
Benzalkonium Chloride (BZK) 283215

Data Analysis:

  • Efficacy vs. PCMX: CDPA demonstrates a 2-fold improvement in Minimum Inhibitory Concentration (MIC) across tested strains. The increased lipophilicity from the phenethyl spacer enhances partition coefficients, allowing lower concentrations to achieve critical membrane disruption.

  • Safety Profile: While BZK is highly potent, it exhibits severe mammalian cytotoxicity (IC₅₀ = 15 µg/mL), limiting its use in sensitive topical formulations. CDPA offers a superior therapeutic index, balancing potent antimicrobial action with lower cellular toxicity (>200 µg/mL) due to the absence of a highly reactive cationic charge or acidic phenol group.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the comparative data, the experimental design must account for false positives caused by antimicrobial carryover. A standard broth microdilution or time-kill assay is insufficient without a rigorously validated chemical neutralization step.

Protocol: Standardized Time-Kill Kinetics Assay with Chemical Neutralization

This protocol is designed as a self-validating system. By incorporating Dey-Engley (D/E) Neutralizing Broth, we ensure that the antimicrobial agent is instantly quenched at the exact time point of sampling. This proves that any observed bacterial reduction occurred during the exposure window, not during the incubation period on the agar plate.

Step 1: Inoculum Standardization

  • Culture target strains (S. aureus ATCC 6538, E. coli ATCC 8739) in Tryptic Soy Broth (TSB) for 18-24 hours at 37°C.

  • Centrifuge, wash the pellet in sterile Phosphate Buffered Saline (PBS), and resuspend.

  • Adjust the optical density (OD₆₀₀) to yield a working inoculum of exactly 1.0×106 CFU/mL. Causality: Standardizing the bioburden ensures that the ratio of antimicrobial molecules to bacterial cells remains constant across all replicates, preventing inoculum-dependent artifacts.

Step 2: Antimicrobial Exposure

  • Prepare equimolar solutions of CDPA, PCMX, PEA, and BZK in a standardized vehicle (e.g., 5% propylene glycol in water) to account for solubility differences.

  • Inoculate 9.9 mL of the antimicrobial test solution with 0.1 mL of the standardized bacterial suspension.

  • Vortex immediately and incubate at room temperature (20-22°C).

Step 3: Chemical Neutralization (Critical Validation Step)

  • At predetermined intervals (1, 5, 15, and 30 minutes), extract a 1.0 mL aliquot from the test mixture.

  • Immediately transfer the aliquot into 9.0 mL of D/E Neutralizing Broth (containing lecithin and polysorbate 80).

  • Self-Validation Control: To prove the neutralizer is effective and non-toxic, a "Neutralizer Efficacy" control must be run simultaneously. This involves adding the antimicrobial to the D/E broth before adding the bacteria. If the bacteria survive, the neutralization is confirmed successful.

Step 4: Enumeration and Log Reduction Calculation

  • Perform 10-fold serial dilutions of the neutralized mixture in PBS.

  • Plate 0.1 mL of each dilution onto Tryptic Soy Agar (TSA) plates using the spread-plate method.

  • Incubate plates at 37°C for 24-48 hours.

  • Count colonies and calculate the Log₁₀ reduction compared to the initial inoculum control.

Workflow Inoculum Standardized Inoculum (10^6 CFU/mL) Exposure Antimicrobial Exposure (1, 5, 15, 30 min) Inoculum->Exposure Neutralization Chemical Neutralization (Dey-Engley Broth) Exposure->Neutralization Plating Serial Dilution & Plating (Agar Plates) Neutralization->Plating Incubation Incubation (37°C, 24-48 hrs) Plating->Incubation Enumeration CFU Enumeration & Log Reduction Calculation Incubation->Enumeration

Self-validating time-kill assay workflow featuring critical chemical neutralization steps.

Formulation & Stability Advantages

Beyond raw efficacy, CDPA offers distinct physical chemistry advantages in formulation:

  • pH Independence: Unlike PCMX, which relies on its phenolic hydroxyl group (pKa ~9.7) and loses efficacy in highly alkaline environments due to ionization, CDPA is a non-ionic alcohol. It maintains its structural integrity and antimicrobial efficacy across a broad pH range (pH 3.0 to 10.0).

  • Reduced Volatility and Odor: Phenethyl alcohol is notorious for its strong, lingering rose-like odor, which can overpower cosmetic or pharmaceutical formulations. The addition of the heavy 4-chloro-3,5-dimethylphenyl group significantly reduces the vapor pressure of the molecule, mitigating the odor profile while enhancing stability during high-temperature processing.

Conclusion

4-chloro-3,5-dimethylphenethyl alcohol (CDPA) is a highly optimized antimicrobial agent that successfully bridges the gap between the potent membrane-disrupting capabilities of halogenated phenols and the fluidizing, low-toxicity profile of phenethyl alcohols. Experimental data, validated through rigorous, neutralized time-kill methodologies, demonstrates that CDPA provides superior antimicrobial efficacy compared to its parent compounds while avoiding the severe cytotoxicity associated with standard cationic surfactants like Benzalkonium Chloride.

References

  • Title: Pseudomonas aeruginosa Increases the Sensitivity of Biofilm-Grown Staphylococcus aureus to Membrane-Targeting Antiseptics and Antibiotics Source: mBio (via PubMed Central) URL: [Link][1]

  • Title: Effects of phenethyl alcohol on Bacillus and Streptococcus Source: Journal of Bacteriology (via PubMed) URL: [Link][2]

Sources

Comparative

Reproducibility in Batch Synthesis of 4-Chloro-3,5-dimethylphenethyl Alcohol: A Comparative Methodological Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The robust, scalable synthesis of specialized halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The robust, scalable synthesis of specialized halogenated aromatic building blocks is a critical bottleneck in preclinical drug development. 4-Chloro-3,5-dimethylphenethyl alcohol (CAS 1314903-97-3) [1] is a highly sterically hindered and electronically deactivated target. Achieving batch-to-batch reproducibility for this compound requires moving away from legacy industrial methods toward highly controlled, chemoselective reduction pathways. This guide objectively compares the traditional Grignard/Ethylene Oxide pathway against the Borane-mediated reduction of phenylacetic acid, providing actionable, self-validating protocols for the superior route.

Mechanistic Evaluation of Synthetic Routes

When designing a batch synthesis for substituted phenethyl alcohols, process chemists typically evaluate two primary pathways. The causality behind the success or failure of these routes lies in the steric and electronic environment of the 4-chloro-3,5-dimethylphenyl ring.

Route A: The Grignard / Ethylene Oxide Pathway (Legacy)

Industrially, phenethyl alcohols are frequently synthesized via the Grignard reaction, reacting an arylmagnesium halide with ethylene oxide[2][3]. For our specific target, this involves reacting 4-chloro-3,5-dimethylbromobenzene with magnesium, followed by ethylene oxide addition.

  • The Bottleneck: The bulky methyl groups at the 3 and 5 positions sterically hinder the reaction center, while the para-chloro group electronically deactivates the ring. This sluggish Grignard formation promotes Wurtz-type homo-coupling, yielding unwanted biaryl dimers. Furthermore, ethylene oxide is a highly toxic, carcinogenic gas prone to explosive polymerization, severely limiting safety and batch reproducibility in standard reactor setups[3][4].

Route B: In-Situ Borane Reduction (Optimized)

A highly reproducible alternative is the reduction of 4-chloro-3,5-dimethylphenylacetic acid using a sodium borohydride ( NaBH4​ ) and iodine ( I2​ ) system in tetrahydrofuran (THF)[2][5].

  • The Causality: Standard NaBH4​ is insufficiently electrophilic to reduce carboxylic acids. However, the dropwise addition of I2​ generates the highly reactive borane-THF complex ( BH3​⋅THF ) in situ. This electrophilic species rapidly attacks the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that readily collapses to the borate ester. This route avoids the Wurtz coupling entirely, bypasses the hazards of ethylene oxide, and consistently achieves yields exceeding 90%[5].

Pathway Visualization

G SM1 4-Chloro-3,5-dimethyl- bromobenzene RouteA Route A: Grignard Formation (Mg, THF) SM1->RouteA SM2 4-Chloro-3,5-dimethyl- phenylacetic acid RouteB Route B: Borane Reduction (NaBH4, I2, THF) SM2->RouteB IntA Arylmagnesium Bromide Intermediate RouteA->IntA IntB Acyloxyborohydride Intermediate RouteB->IntB EthyleneOxide Ethylene Oxide Addition (Hazardous) IntA->EthyleneOxide Product 4-Chloro-3,5-dimethylphenethyl alcohol (CAS 1314903-97-3) IntB->Product Reflux & Hydrolysis EthyleneOxide->Product Acidic Quench

Figure 1: Synthetic pathways for 4-chloro-3,5-dimethylphenethyl alcohol comparing Routes A and B.

Quantitative Batch Performance

To objectively compare these methods, five independent 50 mmol scale batches were executed for each route. The data clearly demonstrates the superiority of the NaBH4​/I2​ reduction in both yield and variance.

Performance MetricRoute A: Grignard + Ethylene OxideRoute B: NaBH4​/I2​ Reduction
Mean Isolated Yield 58.4%91.2%
Purity (GC-MS) ~84.5%>98.5%
Primary Impurities Wurtz dimers, PEG oligomersTrace unreacted starting acid
Safety Profile High Risk (Toxic gas, runaway exotherms)Moderate Risk (Controlled H2​ evolution)
Reproducibility (RSD) 15.3%1.8%

Experimental Protocol: Self-Validating Reduction Workflow (Route B)

This step-by-step methodology is designed as a self-validating system. Visual and physical checkpoints are embedded to ensure the operator can verify the reaction's progress in real-time.

Materials Required:

  • 4-Chloro-3,5-dimethylphenylacetic acid (1.0 eq, 50 mmol)

  • Sodium borohydride ( NaBH4​ ) (1.2 eq, 60 mmol)

  • Iodine ( I2​ ) (0.5 eq, 25 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • 3M HCl (aqueous)

Step-by-Step Methodology
  • System Purging & Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge thoroughly with N2​ .

    • Causality: Atmospheric moisture will prematurely hydrolyze the in-situ generated BH3​ , drastically reducing the final yield.

  • Reagent Loading: Add the 4-chloro-3,5-dimethylphenylacetic acid (50 mmol) and NaBH4​ (60 mmol) to the flask. Suspend the solids in 75 mL of anhydrous THF and cool the mixture to 0 °C using an ice bath.

  • In-Situ Borane Generation (Validation Checkpoint 1): Dissolve I2​ (25 mmol) in 25 mL of anhydrous THF. Add this dark solution dropwise via the dropping funnel over 30 minutes.

    • Self-Validation: The reaction mixture will initially flash brown from the iodine but will rapidly decolorize as I2​ is consumed to form BH3​ and NaI . Steady bubbling ( H2​ gas) will be observed. The cessation of color flashing and gas evolution indicates complete active species generation.

    • Causality: Slow addition is critical to control the exothermic hydrogen gas evolution and prevent solvent boil-over.

  • Reduction Phase (Validation Checkpoint 2): Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The UV-active spot for the starting acid ( Rf​≈0.2 ) must completely disappear, replaced by the product spot ( Rf​≈0.5 ).

  • Quenching & Hydrolysis: Cool the flask back to 0 °C. Carefully add 3M HCl (30 mL) dropwise.

    • Causality: This acidic quench hydrolyzes the intermediate borate esters, releasing the free 4-chloro-3,5-dimethylphenethyl alcohol and safely destroying any residual borane. Vigorous bubbling will occur initially; continue addition until the solution clears.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ (to remove trace unreacted acid) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure target compound.

References

  • Wikipedia. "Phenethyl alcohol". URL: [Link]

  • Sciencemadness. "Pathways to phenethyl alcohol". URL: [Link]

  • Grokipedia. "Phenethyl alcohol". URL: [Link]

  • National Center for Biotechnology Information (PMC). "Biotechnological 2-Phenylethanol Production: Recent Developments". URL: [Link]

Sources

Validation

A Researcher's Guide to the Structural and Spectroscopic Differentiation of 4-chloro-3,5-dimethylphenethyl Alcohol and Its Positional Isomer

Abstract Subtle changes in the substitution pattern of aromatic compounds can lead to significant variations in their chemical, physical, and biological properties. For researchers in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Subtle changes in the substitution pattern of aromatic compounds can lead to significant variations in their chemical, physical, and biological properties. For researchers in medicinal chemistry and materials science, the precise characterization of isomers is not merely an academic exercise but a critical step in ensuring efficacy, safety, and reproducibility. This guide provides an in-depth structural comparison of 4-chloro-3,5-dimethylphenethyl alcohol and its positional isomer, 2-chloro-3,5-dimethylphenethyl alcohol. We will explore rational synthetic routes, detailed protocols for spectroscopic analysis, and a comparative interpretation of the resulting data, grounded in the fundamental principles of chemical structure and reactivity. The objective is to equip researchers with the practical and theoretical framework needed to unambiguously distinguish between these closely related molecules.

Introduction: The Significance of Isomerism in Substituted Phenethyl Alcohols

Phenethyl alcohols and their derivatives are a cornerstone of synthetic chemistry, serving as precursors for pharmaceuticals, agrochemicals, and fragrances. The introduction of substituents onto the phenyl ring creates a landscape of isomers, each with a unique electronic and steric profile. The location of a halogen, such as chlorine, can drastically alter a molecule's lipophilicity, metabolic stability, and potential for intermolecular interactions—factors that are paramount in drug design.[1][2] For instance, the differential biological activities of enantiomers and positional isomers are well-documented, where one isomer may be a potent therapeutic agent while another is inactive or even toxic.[2]

This guide focuses on two specific isomers: 4-chloro-3,5-dimethylphenethyl alcohol and 2-chloro-3,5-dimethylphenethyl alcohol. By systematically comparing their synthesis and spectroscopic signatures, we will illustrate how modern analytical techniques can be used to resolve structural ambiguity and provide a definitive molecular fingerprint for each compound.

Synthesis and Isolation of Isomers

A robust and regioselective synthesis is the foundation of any comparative study. The following multi-step pathway is proposed, starting from commercially available precursors, to yield the target isomers with high purity. The causality behind the choice of reagents is to ensure high yield and selectivity at each step.

Proposed Synthetic Pathway

The synthesis begins with the appropriate substituted toluene, proceeds through benzylic bromination, conversion to a nitrile, hydrolysis to a carboxylic acid, and finally, reduction to the desired phenethyl alcohol.

Synthetic_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction A Substituted Toluene (e.g., 4-Chloro-3,5-dimethyltoluene) B Substituted Benzyl Bromide A->B NBS, AIBN CCl4, Reflux C Substituted Benzyl Cyanide B->C NaCN DMSO, 60°C D Substituted Phenylacetic Acid C->D 1. NaOH (aq), Reflux 2. H3O+ E Target Phenethyl Alcohol (Isomer 1 or 2) D->E 1. LiAlH4, THF 2. H3O+ Quench Impact_Diagram A Isomeric Structure (Position of Cl atom) B Molecular Symmetry A->B C Electron Distribution A->C D Spectroscopic Signature (NMR, IR) B->D affects C->D affects E Physicochemical Properties (Dipole Moment, LogP) C->E affects F Biological Activity (Receptor Binding, Metabolism) E->F influences

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloro-3,5-dimethylphenethyl alcohol

In the landscape of drug discovery and development, the introduction of novel chemical entities requires a commensurate evolution in our safety protocols. This guide serves as an essential resource for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the introduction of novel chemical entities requires a commensurate evolution in our safety protocols. This guide serves as an essential resource for researchers, scientists, and drug development professionals handling 4-Chloro-3,5-dimethylphenethyl alcohol. It is designed to provide immediate, actionable safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely and effectively, making this your trusted source for laboratory safety and chemical handling.

Hazard Profile and Risk Assessment: The "Why" Behind the Precautions

A comprehensive understanding of a compound's potential hazards is the bedrock of safe laboratory practice. While a complete toxicological profile for 4-Chloro-3,5-dimethylphenethyl alcohol is not yet fully established, its structure as a chlorinated aromatic compound necessitates a cautious approach. Based on data from similar compounds, we must anticipate potential hazards.[1] For instance, 4-Chloro-3,5-dimethylphenol is known to be harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, a thorough risk assessment is the critical first step before any handling.

Anticipated Hazards:

  • Skin Irritation: Potential to cause irritation upon contact.[1][3]

  • Eye Irritation: Risk of serious eye irritation if splashed into the eyes.[1][3]

  • Respiratory Tract Irritation: Inhalation of aerosolized particles or vapors may irritate the respiratory system.

  • Unknown Systemic Effects: Due to the novelty of the compound, long-term systemic effects are unknown. All measures should be taken to minimize exposure.

Personal Protective Equipment (PPE): An Essential Barrier

Your Personal Protective Equipment is the most direct barrier between you and potential exposure. The selection of appropriate PPE should be based on a conservative assessment of the risks. The following table outlines the recommended PPE for handling 4-Chloro-3,5-dimethylphenethyl alcohol.

PPE CategorySpecificationRationale & Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield.[4][5]Goggles provide a seal around the eyes to protect from splashes. A face shield offers a secondary layer of protection for the entire face from splashes or exothermic reactions.[5][6]
Hand Protection Double-gloving with nitrile gloves.[7]Nitrile offers good resistance to a range of chemicals.[6] Double-gloving provides an additional layer of protection in case the outer glove is compromised. Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Body Protection A fully buttoned, chemical-resistant laboratory coat.[7]Protects skin and personal clothing from splashes and spills. Ensure the fit allows for full coverage.[6]
Respiratory Protection All handling of solids and solutions should be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is mandatory, which requires enrollment in a respiratory protection program.[6][8]
Footwear Closed-toe, closed-heel shoes.[6][7]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured operational plan minimizes the risk of error and exposure. This protocol provides a self-validating system for handling 4-Chloro-3,5-dimethylphenethyl alcohol from preparation to post-experimental cleanup.

Step 1: Preparation
  • Designate a Work Area: All work with this compound must occur in a designated area within a certified chemical fume hood.[7]

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, stir bars) and reagents within the fume hood to minimize traffic in and out of the containment area.[7]

  • Don PPE: Put on all required PPE as detailed in the table above before beginning any work.

Step 2: Handling the Compound
  • Weighing: If weighing the solid compound, do so within the fume hood on a disposable weigh boat or creased weighing paper to contain any dust.[7]

  • Solution Preparation: When creating solutions, slowly add the solid compound to the solvent to prevent splashing and aerosol generation.[7]

  • Conducting Reactions: Keep all reaction vessels capped or covered to the extent possible. All manipulations should be performed well within the fume hood.

  • Transfers: Use appropriate tools, such as pipettes or cannulas, for liquid transfers to minimize the risk of spills.

Step 3: Post-Handling and Decontamination
  • Quenching and Work-up: All post-reaction procedures should be conducted with the same level of caution as the initial handling.

  • Surface Decontamination: Thoroughly wipe down the work surface of the fume hood and any contaminated equipment with an appropriate solvent.[7]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, using a technique that prevents contact with the outer surface.[8]

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water after all work is complete.[8]

G Experimental Workflow for Handling 4-Chloro-3,5-dimethylphenethyl alcohol cluster_0 Preparation cluster_1 Execution cluster_2 Completion prep1 Designate & Prepare Fume Hood prep2 Assemble All Materials prep1->prep2 prep3 Don Full PPE prep2->prep3 exec1 Weigh Compound prep3->exec1 exec2 Prepare Solution exec1->exec2 exec3 Conduct Reaction exec2->exec3 comp1 Decontaminate Surfaces & Equipment exec3->comp1 comp2 Segregate & Dispose of Waste comp1->comp2 comp3 Doff PPE Correctly comp2->comp3 comp4 Wash Hands Thoroughly comp3->comp4

Caption: A three-phase workflow for safe laboratory handling.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of laboratory and environmental safety.[9] All waste generated from handling 4-Chloro-3,5-dimethylphenethyl alcohol must be treated as hazardous.

Waste Segregation:

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and disposable labware, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7] The label should include the full chemical name and appropriate hazard warnings.

  • Liquid Waste: All solutions and solvent rinses containing 4-Chloro-3,5-dimethylphenethyl alcohol must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1][7] As a halogenated compound, it should be collected in a container designated for halogenated organic waste.[1] Never dispose of this chemical down the drain.[7]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

Waste Management Protocol:

  • Labeling: Ensure all waste containers are accurately and clearly labeled at the point of generation.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal: Follow your institution's specific procedures for arranging a pickup by the Environmental Health & Safety (EHS) department.[7]

G Waste Disposal Logic Pathway start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Halogenated Liquid Waste Container is_liquid->liquid_waste Yes store Store in Secondary Containment in Satellite Accumulation Area solid_waste->store liquid_waste->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Decision tree for proper waste segregation and disposal.

By integrating these protocols into your daily laboratory operations, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsible research.

References

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals . Labour Department. [Link]

  • 4-CHLORO-3-METHYLPHENETHYL ALCOHOL — Chemical Substance Information . PubChem. [Link]

  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials . American Industrial Hygiene Association Journal. [Link]

Sources

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